N1-Benzylbenzene-1,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-N-benzylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFCOTXLSHLIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401284 | |
| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17272-83-2 | |
| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N1-Benzylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Benzylbenzene-1,4-diamine, also known as N-benzyl-p-phenylenediamine, is an aromatic amine with significant applications as a versatile intermediate in organic synthesis, particularly in the production of dyes, polymers, and specialty chemicals.[1] Its unique molecular structure, featuring both a primary and a secondary amine group, as well as aromatic rings, imparts a range of chemical and physical properties that are of interest in materials science and medicinal chemistry. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its known and potential biological activities.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[2] The presence of both hydrogen bond donors (the amine groups) and acceptors (the nitrogen atoms), along with the aromatic rings, dictates its physical properties and reactivity.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂ | [2] |
| Molar Mass | 198.26 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 30 °C (Predicted); ~145-148 °C (Reported for a similar compound) | [2] |
| Boiling Point | 366.7 ± 17.0 °C (Predicted) | [2] |
| Density | 1.153 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa (Predicted) | 6.35 ± 0.10 | [2] |
| Flash Point | 206.7 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopy | Characteristic Peaks/Signals | Reference |
| ¹H NMR | Aromatic protons: 6.6-7.3 ppm (multiplets); Benzyl methylene protons (CH₂): ~4.4 ppm (singlet) | [1] |
| Infrared (IR) | N-H stretching: 3200-3500 cm⁻¹ (multiple bands); Aromatic C-C stretching: 1500-1600 cm⁻¹ | [1] |
| UV-Vis | λmax: ~254 nm (corresponding to the π→π* transition of the benzene ring) | [1] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard techniques for aromatic amines.
Synthesis of this compound
A common method for the synthesis of this compound involves the direct reaction of p-phenylenediamine with benzyl bromide in the presence of a base.[1][2]
Materials:
-
p-Phenylenediamine
-
Benzyl bromide
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetonitrile)
Procedure:
-
Dissolve p-phenylenediamine and the base in the solvent in a round-bottom flask.
-
Add benzyl bromide dropwise to the solution while stirring at room temperature.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter to remove the base.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Protocols
The melting point is determined using a capillary melting point apparatus.[3]
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Proton NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.[4]
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[5]
Procedure:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal after the measurement.
UV-Vis spectra are recorded using a double-beam UV-Vis spectrophotometer.
Procedure:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol).
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a matching quartz cuvette with the sample solution.
-
Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily governed by the nucleophilic nature of its amino groups and the potential for electrophilic substitution on the aromatic ring.[1]
-
Oxidation: The amine groups can be oxidized to form nitroso or quinone compounds.[1]
-
Acylation: The primary and secondary amines can undergo acylation reactions.[1]
-
Condensation: The primary amine can participate in condensation reactions with carbonyl compounds to form imines.[1]
These reactive properties make it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1][2]
Biological Activity and Signaling Pathways
While this compound is primarily used as a chemical intermediate, some research suggests potential biological activity.
Enzyme Inhibition
There is an indication that this compound may act as an inhibitor of human sirtuin type 2 (SIRT2), an enzyme implicated in various cellular processes and diseases.[1] This suggests potential for further investigation in drug development.
Context from p-Phenylenediamine (PPD)
The parent compound, p-phenylenediamine (PPD), has been studied more extensively for its biological effects. PPD has been shown to induce apoptosis in human urothelial cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway.[6] Furthermore, studies have indicated that PPD may inhibit the NF-κB, mTOR, and Wnt signaling pathways.[6] It is important to note that these findings are for PPD and have not been directly demonstrated for its N-benzyl derivative.
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Potential Biological Interaction
Caption: Postulated inhibitory interaction of this compound with SIRT2.
Known Signaling Pathways of p-Phenylenediamine (PPD)
Caption: Overview of signaling pathways affected by the parent compound, p-phenylenediamine.
Safety and Handling
This compound should be handled with care in a well-ventilated area or under a chemical fume hood.[2] It may be irritating to the eyes, skin, and respiratory tract.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid contact with strong oxidizing agents and strong acids.[2]
Conclusion
This compound is a chemical compound with well-defined physical and spectroscopic properties. Its utility as a synthetic intermediate is well-established. While its biological activity is not extensively studied, preliminary information suggests potential avenues for research in drug discovery, particularly in the context of enzyme inhibition. The provided experimental protocols offer a foundation for the consistent and accurate characterization of this compound. Further research is warranted to fully elucidate its potential biological roles and mechanisms of action.
References
- 1. Buy this compound | 17272-83-2 [smolecule.com]
- 2. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. westlab.com [westlab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Enigma: A Technical Guide to N1-Benzylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Benzylbenzene-1,4-diamine is a versatile aromatic amine with significant potential in medicinal chemistry and materials science.[1] Its molecular structure, featuring a benzene-1,4-diamine core with a benzyl group substitution on one of the amino groups, imparts unique chemical properties that make it a valuable intermediate in the synthesis of a variety of organic compounds.[1] Despite its acknowledged importance, a definitive crystal structure of this compound, including detailed crystallographic data, remains elusive in the public domain. This technical guide provides a comprehensive overview of the available data on this compound, including its synthesis, physicochemical properties, and a generalized experimental workflow for its crystallization and subsequent crystal structure determination. The absence of specific crystallographic data in the literature underscores a knowledge gap and presents an opportunity for further research to fully elucidate the solid-state architecture of this compound.
Introduction
This compound (CAS No: 17272-83-2) is a substituted aromatic diamine that has garnered interest as a building block in organic synthesis.[1][2] Its utility spans the development of novel dyes, pharmaceuticals, and functional polymers.[1][3] The presence of both a primary and a secondary amine, along with two aromatic rings, allows for a range of chemical transformations and intermolecular interactions, such as hydrogen bonding, which can influence the material properties of its derivatives.[1] While the compound is known to be a white crystalline solid, detailed information regarding its three-dimensional lattice structure is not currently available in published literature or crystallographic databases.[1][3] This guide aims to consolidate the existing knowledge on this compound and to provide a methodological framework for future studies focused on determining its crystal structure.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | White crystalline solid | [1][3] |
| Melting Point | Approximately 145-148 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide | [3] |
| CAS Number | 17272-83-2 | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the direct reaction of p-phenylenediamine with benzyl bromide in the presence of a base.[3] This nucleophilic substitution reaction is a well-established route for N-alkylation of amines.
Experimental Protocol: Synthesis
Materials:
-
p-Phenylenediamine
-
Benzyl bromide
-
A suitable base (e.g., sodium carbonate, triethylamine)
-
An appropriate solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Dissolve p-phenylenediamine and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add benzyl bromide to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Crystallization and Crystal Structure Determination: A Proposed Workflow
As the specific crystal structure of this compound has not been reported, this section outlines a general experimental protocol for obtaining single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Crystallization
Objective: To grow single crystals of this compound of sufficient size and quality for X-ray crystallography.
Methods:
-
Slow Evaporation:
-
Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture at room temperature.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid):
-
Dissolve the compound in a small amount of a solvent in which it is readily soluble.
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble.
-
Allow the anti-solvent vapor to slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to a lower temperature, allowing the solubility to decrease and crystals to form.
-
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional atomic arrangement of this compound in the solid state.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Crystallization and Structure Determination Workflow
Caption: General workflow for crystallization and structure determination.
Conclusion and Future Outlook
This compound remains a compound of significant interest with untapped potential. While its synthesis and basic properties are documented, the absence of a determined crystal structure represents a critical gap in our understanding of its solid-state behavior. The determination of its crystal structure would provide invaluable insights into its molecular conformation, packing arrangement, and intermolecular interactions. This knowledge is paramount for rational drug design, the development of new materials with tailored properties, and for advancing our fundamental understanding of structure-property relationships in aromatic amines. The experimental workflows provided herein offer a clear path forward for researchers to undertake this important investigation. The elucidation of the crystal structure of this compound will undoubtedly catalyze further exploration of its applications in various scientific and industrial fields.
References
Spectroscopic Profile of N1-Benzylbenzene-1,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of N1-Benzylbenzene-1,4-diamine (CAS: 17272-83-2), a versatile aromatic diamine with applications in medicinal chemistry and materials science.[1] The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, supported by generalized experimental protocols for data acquisition.
Molecular Structure and Properties
This compound, with the molecular formula C₁₃H₁₄N₂, consists of a p-phenylenediamine core where one amino group is substituted with a benzyl group.[1] This structure imparts a unique combination of rigidity from the aromatic rings and conformational flexibility from the benzyl substituent.
Molecular Formula: C₁₃H₁₄N₂ Molecular Weight: 198.26 g/mol [1][2]
Spectroscopic Data
The following sections summarize the essential spectroscopic data for this compound, crucial for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is characterized by signals from the aromatic protons and the benzylic methylene protons. The aromatic protons appear as complex multiplets in the downfield region, while the methylene protons are observed as a singlet.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.6 - 7.3 | Multiplet | 9H | Aromatic protons (C₆H₅ and C₆H₄) |
| ~4.4 | Singlet | 2H | Benzyl methylene protons (-CH₂-) |
| Variable | Broad Singlet | 3H | Amine protons (-NH₂ and -NH-) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~45-50 | Benzyl methylene carbon (-CH₂-) |
| 110 - 150 | Aromatic carbons |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies. The spectrum for this compound clearly indicates the presence of primary and secondary amine groups, as well as aromatic C-H and C=C bonds.[1]
Table 3: Infrared (IR) Spectroscopic Data for this compound [1]
| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment | Intensity |
| 3200-3500 | N-H Stretch | Primary and secondary amines | Medium-Strong |
| 3000-3100 | C-H Stretch | Aromatic | Weak-Medium |
| 2800-3000 | C-H Stretch | Benzyl -CH₂- group | Medium |
| 1550-1650 | N-H Bend | Amine deformation | Medium |
| 1500-1600 | C=C Stretch | Aromatic ring vibrations | Strong |
| 1200-1300 | C-N Stretch | Amine C-N bonds | Medium |
| 750-900 | C-H Bend | Aromatic out-of-plane bending | Strong |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is observed at an m/z of 198. A characteristic feature of benzyl-containing compounds is the formation of the highly stable tropylium ion, which is observed as the base peak at m/z 91.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Relative Intensity |
| 198 | [M]⁺ | Moderate |
| 91 | [C₇H₇]⁺ | 100% (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of this compound (1-2 mg) with anhydrous KBr (approximately 100 mg) and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer is used for data acquisition.
-
Data Acquisition: A background spectrum is recorded first, followed by the spectrum of the sample. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: An electron ionization mass spectrometer (EI-MS) is commonly used for the analysis of such compounds.
-
Data Acquisition: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized and ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of organic compounds.
References
An In-depth Technical Guide on the Physical Properties of N1-Benzylbenzene-1,4-diamine
This technical guide provides a comprehensive overview of the known physical properties of N1-Benzylbenzene-1,4-diamine (CAS No. 17272-83-2), with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Physical and Chemical Properties
This compound, with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol , is an organic compound featuring a benzene ring substituted with two amine groups at the 1 and 4 positions, and a benzyl group attached to one of the nitrogen atoms.[1] At room temperature, it presents as a white crystalline solid.[1][2]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Physical Property | Value | Source |
| Melting Point | 30°C | Experimental[1][2] |
| Boiling Point | 366.7 ± 17.0°C | Predicted[1][2] |
| Density | 1.153 ± 0.06 g/cm³ | Predicted[1][2] |
| Molecular Formula | C13H14N2 | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
The experimentally determined melting point is 30°C.[1] This relatively low melting point is attributed to the conformational flexibility introduced by the benzyl substituent, which can reduce the efficiency of intermolecular packing.[1] The predicted boiling point of 366.7 ± 17.0°C at standard atmospheric pressure suggests significant thermal stability, likely due to intermolecular hydrogen bonding from the primary and secondary amine groups.[1]
Experimental Protocols
Detailed experimental protocols for the determination of the melting and boiling points of this compound are not available in the provided search results. The reported melting point is based on experimental determination, while the boiling point is a computational prediction.[1]
Logical Relationship of Physical States
The following diagram illustrates the relationship between temperature and the physical state of this compound based on its reported melting and boiling points.
References
An In-depth Technical Guide to the Solubility of N1-Benzylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide based on currently available public information. It is important to note that specific quantitative solubility data for N1-Benzylbenzene-1,4-diamine is not extensively reported in peer-reviewed literature. The following guide compiles qualitative data, physical properties from various sources, and standardized experimental protocols that researchers can employ to determine precise solubility parameters.
Introduction
This compound (CAS No. 17272-83-2) is an organic compound featuring a p-phenylenediamine structure substituted with a benzyl group on one of the nitrogen atoms. Its molecular formula is C₁₃H₁₄N₂. This structure, possessing both hydrophobic aromatic rings and polar amine functionalities capable of hydrogen bonding, imparts a versatile solubility profile. The compound serves as a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of dyes, polymers, and potentially therapeutic agents. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening processes.
Physical and Chemical Properties
A review of chemical databases reveals some physical characteristics of this compound. It is typically a white crystalline solid. However, there is a notable discrepancy in the reported melting point, with sources citing values as low as 30°C and as high as 145-148°C. This significant difference may be attributable to variations in crystalline form (polymorphism) or impurities, highlighting the need for careful characterization of the material being used in any study.
-
Molecular Formula: C₁₃H₁₄N₂
-
Molar Mass: 198.26 g/mol
-
Appearance: White crystalline solid
-
Melting Point: 30°C or 145-148°C (Conflicting reports)
-
Boiling Point (Predicted): ~366.7°C
-
Density (Predicted): ~1.153 g/cm³
Solubility Profile
While quantitative data is scarce, qualitative descriptions of solubility are available. The compound's solubility is governed by the large hydrophobic surface area of its two aromatic rings and the polar nature of its primary and secondary amine groups.
The general solubility trend is poor aqueous solubility with good solubility in several common organic solvents, particularly those that are polar aprotic. This is attributed to the hydrophobic nature of the aromatic systems and the ability of organic solvents to effectively solvate the amine functionalities.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Name | Reported Solubility | Reference |
| Polar Protic | Ethanol | Soluble | [1] |
| Halogenated | Chloroform | Soluble | [1] |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [1] |
| General Polar Aprotic Solvents | Excellent Solubility | [2] | |
| Aqueous | Water | Poor Solubility | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and solubility determination of this compound are provided below.
A common method for the synthesis of N-alkylated amines is through nucleophilic substitution. A two-step process, adapted from methodologies for similar structures, involving nucleophilic aromatic substitution followed by reduction, is a reliable route.
-
Step 1: N-Benzylation of 4-Nitroaniline.
-
To a solution of 4-nitroaniline (1 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, pour the reaction mixture into ice water to precipitate the product, N-benzyl-4-nitroaniline.
-
Filter the solid, wash with water, and dry under vacuum. The product can be purified further by recrystallization from ethanol.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the synthesized N-benzyl-4-nitroaniline (1 eq.) in ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C, ~0.05 eq.).
-
Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) under a hydrogen gas atmosphere (3-4 bar).
-
Shake the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The final product can be purified by column chromatography on silica gel if necessary.
-
The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[3]
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[4][5]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. For robust separation, centrifuge the vials at the test temperature.
-
Sampling: Carefully extract an aliquot of the clear, supernatant liquid from each vial. Take care not to disturb the solid material at the bottom.
-
Analysis:
-
Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[2][6]
-
A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units of mg/mL or mol/L. The process should be repeated at least three times to ensure reproducibility.[4]
Mandatory Visualizations
The following diagrams illustrate the workflows for synthesis and solubility determination.
Caption: A representative two-step workflow for the synthesis of this compound.
Caption: Workflow for the Shake-Flask method of solubility determination.
References
N1-Benzylbenzene-1,4-diamine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of N1-Benzylbenzene-1,4-diamine, a versatile aromatic diamine with significant potential in organic synthesis, materials science, and medicinal chemistry. This document outlines its fundamental chemical and physical properties, provides insights into its synthesis, and explores its reactivity and potential applications.
Core Chemical and Physical Properties
This compound is an organic compound featuring a benzene ring substituted with two amine groups at the 1 and 4 positions, and a benzyl group attached to one of the nitrogen atoms.[1] This structural arrangement imparts a unique combination of properties that make it a valuable intermediate in various chemical transformations.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C13H14N2[1] |
| Molecular Weight | 198.26 g/mol [1][2] |
| CAS Number | 17272-83-2[1] |
| Appearance | White crystalline solid[1][3] |
| Melting Point | 30 °C[1][3] |
| Boiling Point | 366.7 ± 17.0 °C (Predicted)[3] |
| Density | 1.153 ± 0.06 g/cm³ (Predicted)[1][3] |
| pKa | 6.35 ± 0.10 (Predicted)[3] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through several established organic chemistry methodologies. A common and straightforward approach involves the nucleophilic substitution reaction between a starting diamine and a benzyl halide.
General Synthesis Protocol via Nucleophilic Aromatic Substitution:
A prevalent method for synthesizing related N-benzylated diamines involves the reaction of a nitroaniline precursor with a benzyl halide, followed by the reduction of the nitro group. The following is a generalized experimental protocol based on the synthesis of a similar compound, N1-benzyl-4-chlorobenzene-1,2-diamine.[4]
-
N-Benzylation of Nitroaniline:
-
Dissolve the starting nitroaniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add a base, such as potassium carbonate or triethylamine, to the solution.
-
Add benzyl bromide (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture at reflux for a specified period (typically monitored by TLC or HPLC until completion).
-
After cooling, the reaction mixture is typically worked up by extraction and purified by chromatography to yield the N-benzylnitroaniline intermediate.
-
-
Reduction of the Nitro Group:
-
Dissolve the N-benzylnitroaniline intermediate in a suitable solvent like hot ethanol.[4]
-
Add a reducing agent. A common system is iron powder (6 equivalents) in the presence of an acidic activator like ammonium chloride (6 equivalents) in water.[4]
-
Heat the reaction mixture at an elevated temperature (e.g., 80 °C) until the reduction is complete, as monitored by TLC or HPLC (typically 1-3 hours).[4]
-
Upon completion, cool the reaction and quench with a saturated solution of sodium bicarbonate.[4]
-
The product is then extracted with an organic solvent (e.g., CH2Cl2), washed with brine, dried over a drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure to afford the final N1-benzyldiamine product.[4]
-
The following diagram illustrates the general workflow for the synthesis of an N-benzylated diamine from a nitroaniline precursor.
Caption: General synthesis workflow for N-benzylated diamines.
Chemical Reactivity and Applications
The chemical behavior of this compound is primarily dictated by the nucleophilic nature of its amino groups and the potential for electrophilic substitution on the aromatic ring.[1]
-
Nucleophilic Reactions: The primary and secondary amine functionalities are reactive towards a variety of electrophiles. They can readily undergo acylation, alkylation, and condensation reactions with carbonyl compounds to form imines.[1]
-
Oxidation: The compound can be oxidized by agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of nitroso compounds or quinones.[1]
-
Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.[1]
Due to its versatile reactivity, this compound serves as a valuable building block in several areas:
-
Organic Synthesis: It is a key intermediate in the synthesis of more complex molecules, including dyes, pharmaceuticals, and other specialty chemicals.[3][5]
-
Materials Science: The presence of aromatic rings and amine groups suggests potential applications in the development of novel polymers and functional materials. The rigid aromatic structures can contribute to thermal stability, while the amine groups can participate in hydrogen bonding, influencing material properties.[1]
-
Medicinal Chemistry: The diamine scaffold is present in various biologically active compounds, making this compound a potential starting material for the development of new therapeutic agents.[1]
References
An In-depth Technical Guide to N1-Benzylbenzene-1,4-diamine: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Benzylbenzene-1,4-diamine, a substituted aromatic diamine, has garnered interest within the scientific community for its potential applications in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of its discovery and history, detailed synthesis protocols, physicochemical properties, and its emerging role as a modulator of key biological pathways. Notably, this document elucidates its function as a potential inhibitor of Sirtuin 2 (SIRT2), a significant target in various disease pathologies. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound, also known as N-benzyl-p-phenylenediamine, is an organic compound featuring a benzene ring substituted with two amine groups at the 1 and 4 positions, with a benzyl group attached to one of the nitrogen atoms.[1] This structural arrangement confers upon it a unique combination of properties, including nucleophilicity, aromaticity, and the potential for hydrogen bonding, making it a versatile intermediate in various chemical transformations.[1] Its applications span from a building block in the synthesis of dyes and polymers to a scaffold in the development of novel therapeutic agents.[1][2] A significant area of contemporary research interest lies in its potential biological activity, particularly as an inhibitor of histone deacetylases, with a noted potential against Sirtuin 2 (SIRT2).
Discovery and History
While the broader class of N-substituted p-phenylenediamines has been utilized in industrial applications for many decades, particularly as antioxidants in rubber manufacturing, the specific investigation of this compound as a distinct chemical entity for applications in medicinal chemistry is a more recent development. Early mentions of related N-benzyl-p-phenylenediamine derivatives can be found in patent literature dating back to the mid-20th century, primarily focusing on their use as antiozonants. For instance, a 1962 patent by The Firestone Tire & Rubber Company described a two-step synthesis for a related compound, N-benzyl-N'-phenyl-p-phenylenediamine, highlighting the early industrial interest in this class of molecules. However, the focused exploration of this compound for its biological activities appears to have emerged in the early 21st century with the growing interest in small molecule modulators of epigenetic targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 17272-83-2 | [3] |
| Molecular Formula | C₁₃H₁₄N₂ | [1] |
| Molecular Weight | 198.27 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 30-33 °C | [1] |
| Boiling Point | 366.7 °C (Predicted) | [1] |
| Density | 1.153 g/cm³ (Predicted) | [1] |
| pKa (most basic) | 6.35 (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The two primary routes are direct N-benzylation of p-phenylenediamine and reductive amination.
N-Benzylation of p-Phenylenediamine
This is a direct and common method for the synthesis of this compound.[3]
Reaction Scheme:
Caption: N-Benzylation of p-phenylenediamine.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine (1.0 equivalent) in a suitable organic solvent such as acetonitrile or ethanol.
-
Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution.
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Reductive Amination
Reductive amination offers an alternative pathway, proceeding through an imine intermediate.
Reaction Scheme:
References
- 1. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
A Theoretical and Methodological Guide to N1-Benzylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize N1-Benzylbenzene-1,4-diamine. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines the established computational and experimental protocols used for analogous compounds. It serves as a framework for researchers aiming to investigate its molecular properties, reactivity, and potential applications in fields such as medicinal chemistry and materials science.
Introduction to this compound
This compound, with the molecular formula C₁₃H₁₄N₂, is an N-substituted aromatic diamine.[1] Its structure consists of a benzene-1,4-diamine core where one amino group is substituted with a benzyl group.[1] This configuration, featuring primary and secondary amine functionalities along with two benzene rings, imparts unique chemical properties that make it a valuable intermediate in organic synthesis, particularly for dyes, pharmaceuticals, and as a potential enzyme inhibitor.[1][2]
Physicochemical Properties
A summary of the fundamental molecular and physical properties of this compound is presented below. These values are derived from computational analyses and experimental data where available.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | ~145-148 °C | [2] |
| Theoretically Calculated Density | 1.153 ± 0.06 g/cm³ | [1] |
| LogP (Computed) | 2.17 to 3.13 |
Theoretical Studies: A Methodological Framework
Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound at the quantum level. The following sections detail the standard computational protocols applied to similar aromatic amines.
Computational Workflow
The general workflow for a comprehensive theoretical analysis involves geometry optimization, frequency analysis, and the calculation of various molecular properties.
Caption: Workflow for DFT-based theoretical analysis of molecular properties.
Molecular Geometry Optimization
The first step in computational analysis is to find the most stable conformation of the molecule by optimizing its geometry. This process minimizes the energy of the structure, providing key parameters such as bond lengths, bond angles, and dihedral angles. For analogous molecules, calculations are typically performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.
Table 2: Predicted Optimized Geometric Parameters (Illustrative) (Note: These are representative values based on similar structures, not specific calculated data for this compound.)
| Parameter | Bond | Predicted Length (Å) | Parameter | Atoms | Predicted Angle (°) |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 | Bond Angle | C-N-H | ~112 - 115 |
| C-N | 1.40 - 1.43 | C-C-C (aromatic) | ~119 - 121 | ||
| N-H | ~1.01 | H-N-H | ~107 - 110 | ||
| C-H (aromatic) | ~1.08 | C-CH₂-N | ~113 | ||
| C-CH₂ | ~1.51 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity.
Table 3: Predicted Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Predicted Energy (eV) | Description |
| E(HOMO) | -5.0 to -5.5 | Electron-donating capability |
| E(LUMO) | -0.8 to -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Chemical reactivity & kinetic stability |
Molecular Electrostatic Potential (MEP)
The MEP surface is a visual tool used to predict reactive sites for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface.
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen atoms of the amine groups.
-
Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amine groups.
-
Green regions (neutral potential): Represent areas of neutral charge, often associated with the carbon-hydrogen bonds of the aromatic rings.
Vibrational Frequency Analysis
Theoretical vibrational frequencies are calculated to complement experimental FT-IR and Raman spectroscopy. By comparing the calculated wavenumbers with experimental spectra, a detailed assignment of vibrational modes can be achieved, confirming the molecular structure. Calculations are performed at the same level of theory as the geometry optimization.
Table 4: Predicted vs. Experimental Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretching (Primary Amine) | ~3400 - 3500 | 3200 - 3500 |
| N-H Stretching (Secondary Amine) | ~3350 | 3200 - 3500 |
| C-H Stretching (Aromatic) | ~3050 - 3100 | ~3030 |
| C=C Stretching (Aromatic) | ~1500 - 1600 | 1500 - 1600 |
| C-N Stretching | ~1250 - 1350 | ~1280 |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the direct nucleophilic substitution reaction between p-phenylenediamine and benzyl bromide.
Protocol:
-
Reactant Preparation: Dissolve p-phenylenediamine in a suitable organic solvent (e.g., ethanol or DMF).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution to act as a proton scavenger.
-
Benzyl Bromide Addition: Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or under gentle heating (e.g., 60-80 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove the base. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[2]
Computational Methodology Protocol
The following protocol outlines the steps for conducting DFT calculations on this compound using a program like Gaussian.
Protocol:
-
Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).
-
Geometry Optimization:
-
Select the DFT method: B3LYP.
-
Select the basis set: 6-311++G(d,p).
-
Initiate an optimization calculation to locate the ground-state energy minimum.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Confirm that the optimization resulted in a true minimum by checking for the absence of imaginary frequencies.
-
-
Electronic Property Analysis:
-
From the output of the optimization, extract the energies of the HOMO and LUMO to determine the energy gap.
-
Generate the Molecular Electrostatic Potential (MEP) surface to visualize charge distribution and predict reactivity.
-
-
NMR Simulation:
-
Perform a Gauge-Independent Atomic Orbital (GIAO) calculation to predict the ¹H and ¹³C NMR chemical shifts.
-
Reference the calculated shifts against a standard compound (e.g., Tetramethylsilane, TMS) for comparison with experimental data.
-
Caption: Logical relationship between theoretical predictions and experimental validation.
Conclusion
This guide establishes a robust framework for the theoretical and experimental investigation of this compound. By integrating DFT calculations with standard laboratory synthesis and characterization techniques, researchers can obtain a deep understanding of its structural, electronic, and reactive properties. The outlined protocols provide a clear pathway for predicting and validating the molecule's behavior, paving the way for its application in the development of novel materials and therapeutic agents.
References
Quantum Chemical Analysis of N1-Benzylbenzene-1,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the molecular properties of N1-Benzylbenzene-1,4-diamine. By integrating quantum chemical calculations with experimental data, researchers can gain deep insights into the molecule's electronic structure, spectroscopic behavior, and reactivity, which is crucial for its applications in medicinal chemistry, organic synthesis, and materials science.
This compound, with the molecular formula C₁₃H₁₄N₂, is an aromatic amine featuring a benzene-1,4-diamine core with a benzyl group substituent on one of the nitrogen atoms.[1] This structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of dyes, pesticides, and pharmaceuticals, and as a component in the development of high-performance polymers.[1][2]
Molecular and Spectroscopic Data
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting molecular properties. These theoretical values, when compared with experimental data, provide a robust validation of the computational model. The following tables summarize key experimental data for this compound and outline the parameters typically determined through DFT calculations.
Table 1: Physicochemical and Electronic Properties
| Property | Experimental Value | Calculated Value (Theoretical Target) |
| Molecular Formula | C₁₃H₁₄N₂[1] | N/A |
| Molecular Weight | 198.26 g/mol [1] | 198.26 g/mol |
| Melting Point | ~30°C / 145-148°C[1][2] | Melting Point (via simulation) |
| Boiling Point | 366.7°C (Predicted)[3] | Boiling Point (via simulation) |
| Density | 1.153 ± 0.06 g/cm³ (Calculated)[1] | Electron Density, Molecular Volume |
| HOMO Energy | N/A | Highest Occupied Molecular Orbital Energy |
| LUMO Energy | N/A | Lowest Unoccupied Molecular Orbital Energy |
| HOMO-LUMO Gap | N/A | Energy difference (ΔE) |
| Dipole Moment | N/A | Total Dipole Moment and components (Debye) |
Table 2: Spectroscopic Data Summary
| Spectroscopic Data | Experimental Observations | Calculated Value (Theoretical Target) |
| ¹H NMR | Aromatic protons: 6.6-7.3 ppm (multiplets); Benzyl CH₂: ~4.4 ppm (singlet)[1] | Chemical Shifts (ppm) |
| ¹³C NMR | Benzyl methylene carbon: ~45-50 ppm[1] | Chemical Shifts (ppm) |
| FT-IR | N-H stretches: 3200-3500 cm⁻¹; Aromatic C-C stretches: 1500-1600 cm⁻¹[1] | Vibrational Frequencies (cm⁻¹) |
| UV-Vis | Primary absorption (π→π*): ~254 nm[1] | Excitation Energies and Oscillator Strengths (nm) |
| Mass Spectrometry | Molecular ion peak: m/z 198; Base peak: m/z 91 (tropylium ion)[1] | N/A |
Experimental and Computational Protocols
Accurate theoretical predictions are contingent on a sound computational methodology, while synthesis protocols are foundational for obtaining the compound for experimental validation.
Synthesis Protocol: Nucleophilic Substitution
A common and straightforward method for synthesizing this compound is through the direct reaction of p-phenylenediamine with benzyl bromide.[1][2]
-
Reactant Preparation : Dissolve p-phenylenediamine in a suitable organic solvent (e.g., ethanol).
-
Addition of Base : Add a base (e.g., potassium carbonate or triethylamine) to the solution to act as a proton scavenger.
-
Benzyl Bromide Addition : Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Reaction Condition : Stir the mixture at room temperature or under gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification : After completion, the mixture is typically filtered to remove the base. The solvent is evaporated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.
Computational Protocol: Density Functional Theory (DFT)
The following protocol outlines a robust framework for performing quantum chemical calculations on this compound, based on established methods for similar aromatic compounds.[4][5]
-
Software : Utilize the Gaussian suite of programs (e.g., Gaussian 16).
-
Methodology : Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which provides a reliable balance of accuracy and computational cost for organic molecules.[6]
-
Basis Set : Use the 6-311++G(d,p) basis set for geometry optimization and frequency calculations to ensure high accuracy.[5]
-
Geometry Optimization : Perform a full geometry optimization of the molecule's ground state without any symmetry constraints. Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.
-
Property Calculations :
-
Vibrational Frequencies : Calculated from the optimized geometry to predict the IR spectrum. Scaling factors may be applied for better agreement with experimental data.
-
NMR Spectra : Use the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory to calculate ¹H and ¹³C NMR chemical shifts.
-
Electronic Properties : Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.[7]
-
UV-Vis Spectra : Employ Time-Dependent DFT (TD-DFT) calculations on the optimized structure to predict electronic transitions and the UV-Vis absorption spectrum.
-
Atomic Charges : Calculate Mulliken atomic charges to understand the charge distribution within the molecule.
-
Visualized Workflows and Pathways
Diagrams are essential for illustrating complex relationships and processes in computational chemistry and synthesis.
Caption: A flowchart of the quantum chemical calculation process.
Caption: The synthesis pathway for this compound.
References
An In-depth Technical Guide on the Reaction Mechanism of N1-Benzylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Benzylbenzene-1,4-diamine, a substituted p-phenylenediamine (PPD), is a compound of interest in various chemical and pharmaceutical applications. Understanding its reaction mechanisms is crucial for optimizing its synthesis, predicting its stability and degradation pathways, and elucidating its biological activity, including its role as an antioxidant and potential toxicological profile. This guide provides a comprehensive overview of the known and inferred reaction mechanisms of this compound, with a focus on its synthesis, oxidation, and hydrolysis pathways. Experimental protocols for key synthetic methods are detailed, and available quantitative data is presented for comparative analysis.
Introduction
This compound, also known as 4-(N-Benzylamino)aniline, is an aromatic diamine with the molecular formula C₁₃H₁₄N₂.[1] Its structure, featuring a primary and a secondary amine on a benzene ring, imparts a rich chemical reactivity. The nucleophilic nature of the amino groups and the potential for oxidation of the aromatic diamine core are central to its chemical behavior.[1] This document consolidates the current understanding of the reaction mechanisms of this compound, drawing from studies on closely related p-phenylenediamine derivatives to build a comprehensive picture.
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound and its analogues. The choice of method often depends on the desired scale, purity, and available starting materials.
Direct Benzylation of p-Phenylenediamine
A common and straightforward method involves the direct reaction of p-phenylenediamine with benzyl bromide in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism.[1][2]
Experimental Protocol:
-
Dissolve p-phenylenediamine in a suitable solvent, such as ethanol.
-
Add a base (e.g., potassium carbonate or triethylamine) to the solution to act as a proton scavenger.
-
Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitoring by TLC).
-
Isolate the product by filtration and purify by recrystallization or column chromatography.
Reductive Amination
While not explicitly detailed for this compound, a plausible alternative is the reductive amination of 4-aminobenzaldehyde with benzylamine, followed by reduction of the resulting imine.
Reduction of a Nitroaniline Precursor
A high-yield, two-step synthesis has been reported for a similar compound, N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which can be adapted for the synthesis of this compound.[3] This involves the nucleophilic aromatic substitution of a protected or masked p-phenylenediamine with a benzyl halide, followed by a reduction step. A general protocol for the reduction of a nitroaniline precursor is as follows:[4]
Experimental Protocol for Reduction of N-benzyl-4-nitroaniline:
-
Dissolve the N-benzyl-4-nitroaniline precursor in hot ethanol.[4]
-
Add iron powder followed by a solution of ammonium chloride in water.[4]
-
Heat the mixture at 80 °C for 1-3 hours, monitoring the reaction by TLC or HPLC.[4]
-
After cooling, quench the reaction with a saturated solution of sodium bicarbonate.[4]
-
Partially evaporate the solvent and extract the residue with dichloromethane.[4]
-
Wash the organic phase with saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic phase over magnesium sulfate and concentrate to dryness to afford the diamine product.[4]
Table 1: Reported Yields for Synthesis of a Related N-Benzyl-diamine
| Step | Reactants | Product | Yield | Reference |
| Nucleophilic Aromatic Substitution | 3,5-bis(trifluoromethyl)benzylamine, 1-fluoro-2-nitrobenzene | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% | [3] |
| Catalytic Hydrogenation | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, H₂, Pd-C | N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97% | [3] |
Oxidation Mechanisms
The oxidation of p-phenylenediamines is a critical reaction pathway that is relevant to their applications as antioxidants and their potential toxicity. The oxidation of this compound is expected to proceed through the formation of radical cations and quinonediimine intermediates.
Electrochemical Oxidation
Electrochemical studies on p-phenylenediamine and its N-alkyl derivatives provide significant insight into the oxidation mechanism. The process typically involves a two-electron oxidation to form a quinonediimine species.[5][6]
The proposed mechanism involves the following steps:
-
Initial One-Electron Oxidation: The diamine undergoes a one-electron oxidation to form a radical cation (semiquinone).[1]
-
Second One-Electron Oxidation: The radical cation is further oxidized to a dication, which is in equilibrium with the quinonediimine.
The presence of the benzyl group is expected to influence the oxidation potential. The primary amine is suggested to be more susceptible to oxidation than the secondary amine.[1]
Caption: Proposed electrochemical oxidation pathway of this compound.
Chemical Oxidation and Subsequent Reactions
Chemical oxidation, for instance with hydrogen peroxide, can lead to the formation of reactive quinonediimine intermediates.[7] These intermediates are electrophilic and can undergo further reactions.
-
Hydrolysis: The quinonediimine can be hydrolyzed to form a quinone monoimine and subsequently a benzoquinone.[5]
-
Coupling Reactions: The quinonediimine can react with the parent diamine molecule, leading to the formation of dimers or trimers.[5] This is the basis for the formation of Bandrowski's base from the oxidation of p-phenylenediamine.
Caption: Subsequent reactions of the N-benzyl-p-benzoquinonediimine intermediate.
Table 2: Kinetic Data for the Electrochemical Oxidation of p-Phenylenediamine
| Parameter | Value | Medium | Reference |
| Electron Transfer Rate Constant (k) | 6 x 10⁻⁴ cm/s (Cyclic Voltammetry) | Aqueous acid | [5][6] |
| Electron Transfer Rate Constant (k) | 6.4 x 10⁻⁴ cm/s (Rotating Disk Voltammetry) | Aqueous acid | [5][6] |
Hydrolysis Mechanism
The C-N bonds in p-phenylenediamines can undergo hydrolysis, which is a relevant degradation pathway in aqueous environments. Studies on related PPDs indicate that hydrolysis preferentially targets the aromatic secondary amine. The reaction is propelled by the protonation of the nitrogen atom, followed by aromatic nucleophilic substitution by a water molecule.[8]
The rate of hydrolysis is influenced by the proton affinity of the nitrogen atoms, with a higher proton affinity leading to a shorter half-life.[8]
Caption: Logical workflow for the hydrolysis of this compound.
Table 3: Hydrolysis Half-lives of a Related p-Phenylenediamine Antioxidant (6PPD)
| Initial Concentration (μM) | Half-life (t₁/₂) (hours) | pH | Reference |
| 0.5 | 6.9 | Neutral | [8] |
| 1.5 | 8.1 | Neutral | [8] |
| 5.0 | 10.0 | Neutral | [8] |
Other Reactions
Due to the presence of nucleophilic amino groups, this compound can participate in a variety of other organic reactions:
-
Acylation: Reaction with acylating agents (e.g., acid chlorides or anhydrides) will lead to the formation of amides. Selective acylation of the primary amine is possible under controlled conditions.[1]
-
Condensation: The primary amine can react with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases).[1]
Conclusion
The reaction mechanisms of this compound are governed by the interplay of its primary and secondary amine functionalities and the aromatic ring. While direct mechanistic studies on this specific molecule are limited, a robust understanding can be built by drawing analogies from the well-studied chemistry of p-phenylenediamine and its other N-substituted derivatives. The key reaction pathways include synthesis via direct benzylation or reduction of a nitro-precursor, oxidation proceeding through a radical cation to a reactive quinonediimine intermediate, and hydrolysis via proton-assisted nucleophilic aromatic substitution. Further quantitative kinetic and spectroscopic studies on this compound are warranted to refine these proposed mechanisms and to fully characterize its reactivity profile for advanced applications in research and development.
References
- 1. Buy this compound | 17272-83-2 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. N*1*-BENZYL-4-CHLORO-BENZENE-1,2-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. helvia.uco.es [helvia.uco.es]
- 6. p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium [helvia.uco.es]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Thermochemical Properties of N1-Benzylbenzene-1,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Benzylbenzene-1,4-diamine, a substituted aromatic diamine, serves as a versatile intermediate in various fields, including the synthesis of dyes and pharmaceuticals.[1] Understanding its thermochemical properties is crucial for process optimization, safety assessment, and predicting its behavior in biological systems. This guide summarizes the available predicted physicochemical data for this compound and outlines the standard experimental protocols for determining key thermochemical parameters.
Physicochemical Properties of this compound
While experimental thermochemical data such as enthalpy of formation remains elusive in the public domain, several physicochemical properties have been predicted through computational methods. These values provide a useful baseline for further investigation.
| Property | Predicted Value | Unit |
| Molecular Formula | C13H14N2 | - |
| Molar Mass | 198.26 | g/mol |
| Density | 1.153 ± 0.06 | g/cm³ |
| Boiling Point | 366.7 ± 17.0 | °C |
| Flash Point | 206.7 | °C |
| pKa | 6.35 ± 0.10 | - |
Data sourced from ChemBK. It is important to note that these values are predicted and not experimentally verified.[1]
General Experimental Protocols for Thermochemical Analysis
The determination of thermochemical properties for solid organic compounds like this compound typically involves techniques such as Differential Scanning Calorimetry (DSC) and combustion calorimetry.[2][3]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[4][5] It is widely used to determine melting point, heat of fusion, and heat capacity.[6][7]
Objective: To determine the melting point and enthalpy of fusion.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
Reference Preparation: An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 10°C/min).
-
Analysis: The sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen). The difference in heat flow to the sample and reference is measured as a function of temperature.
-
Data Interpretation: The resulting thermogram shows endothermic or exothermic peaks corresponding to thermal events. The onset temperature of the melting peak is taken as the melting point, and the area under the peak is integrated to calculate the enthalpy of fusion.
Combustion Calorimetry
This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[2][3] A bomb calorimeter is the standard instrument for these measurements.[8]
Objective: To determine the standard enthalpy of formation.
Methodology:
-
Sample Preparation: A pellet of known mass (typically around 1 gram) of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Bomb Assembly: A fuse wire is placed in contact with the sample, and the bomb is sealed and pressurized with pure oxygen to approximately 20 atmospheres.[9]
-
Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded precisely.
-
Ignition: The sample is ignited electrically. The complete and rapid combustion releases heat, which is absorbed by the bomb and the surrounding water.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change is recorded.
-
Calculation: The heat of combustion is calculated based on the temperature change and the previously determined heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.
Visualizing Experimental and Computational Workflows
Diagrams created using Graphviz illustrate the logical flow of determining thermochemical properties.
Caption: Workflow for Thermochemical Property Determination.
Caption: Detailed Workflow for a DSC Experiment.
References
- 1. chembk.com [chembk.com]
- 2. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 9. studylib.net [studylib.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N1-Benzylbenzene-1,4-diamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Benzylbenzene-1,4-diamine is a valuable intermediate in organic synthesis, particularly in the development of dyes, pharmaceuticals, and materials.[1] Its structure, featuring both a primary and a secondary aromatic amine, allows for diverse subsequent chemical modifications. Reductive amination is a widely employed and efficient method for the synthesis of secondary and tertiary amines.[2][3] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This application note provides a detailed protocol for the synthesis of this compound from p-phenylenediamine and benzaldehyde via reductive amination using sodium borohydride as the reducing agent.
Reaction Principle
The synthesis proceeds in two main steps occurring in a single pot:
-
Imine Formation: The primary amino group of p-phenylenediamine nucleophilically attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form an N-benzylidenebenzene-1,4-diamine (imine) intermediate.
-
Reduction: The imine is then selectively reduced by a hydride-based reducing agent, such as sodium borohydride (NaBH₄), to yield the final product, this compound.
Experimental Protocol
Materials:
-
p-Phenylenediamine
-
Benzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Column chromatography setup (if further purification is needed)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-phenylenediamine (1.0 equivalent) in methanol.
-
Aldehyde Addition: To the stirred solution, add benzaldehyde (1.0-1.2 equivalents) dropwise at room temperature.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. Foaming may occur due to the evolution of hydrogen gas.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether.
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.
Data Presentation
The following table summarizes typical quantitative data for the reductive amination synthesis of this compound. The values are based on general procedures for similar reactions and may require optimization for specific laboratory conditions.
| Parameter | Value | Notes |
| Molar Ratio (p-phenylenediamine:benzaldehyde) | 1 : 1.1 | A slight excess of the aldehyde can help drive the imine formation to completion. |
| Molar Ratio (p-phenylenediamine:NaBH₄) | 1 : 1.5 | An excess of the reducing agent ensures complete reduction of the imine. |
| Solvent | Methanol | Other protic solvents like ethanol can also be used. |
| Reaction Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 12-24 hours | Reaction completion should be monitored by TLC. |
| Typical Yield | 70-90% | Yields can vary based on reaction scale and purification method. |
Experimental Workflow and Signaling Pathway Diagrams
References
Application Note: High-Yield Synthesis of N1-Benzylbenzene-1,4-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1-Benzylbenzene-1,4-diamine, also known as 4-(N-Benzylamino)aniline, is a crucial intermediate in organic synthesis. Its structure, featuring both a primary and a secondary aromatic amine, makes it a versatile building block for the synthesis of a wide range of compounds. It finds extensive applications in the development of dyes, pharmaceuticals, pesticides, and functional materials.[1][2] The presence of aromatic rings and reactive amine groups allows for its use in creating complex molecules and polymers with desirable properties.[2] This document provides a detailed protocol for a high-yield synthesis of this compound via a two-step process involving reductive amination followed by nitro group reduction, a method known for its efficiency and high product purity.
Synthesis Strategies
Several synthetic routes are available for the preparation of this compound. The most common methods include:
-
Direct Benzylation: This approach involves the direct reaction of p-phenylenediamine with a benzyl halide, such as benzyl bromide, in the presence of a base.[1][2] While straightforward, this method can sometimes lead to the formation of di-benzylated byproducts (N,N'-dibenzyl-p-phenylenediamine), which can complicate purification and reduce the yield of the desired mono-benzylated product.
-
Reductive Amination and Nitro Reduction: A more controlled, high-yield approach consists of a two-step sequence. First, p-nitroaniline undergoes reductive amination with benzaldehyde to form an intermediate N-benzyl-4-nitroaniline. This is followed by the reduction of the nitro group to an amine, yielding the final product. This method offers excellent control over mono-alkylation and consistently produces high yields. A similar strategy involving nucleophilic aromatic substitution followed by catalytic hydrogenation has been reported to achieve yields as high as 97-98% for analogous diamine compounds.[3][4] The reduction of the intermediate nitroaniline can be efficiently achieved using various reducing agents, with iron powder in the presence of an acid source like ammonium chloride being a cost-effective and highly effective option, affording yields up to 98%.[5]
This application note will focus on the second strategy due to its reported high efficiency and selectivity.
Quantitative Data Summary
The following table summarizes quantitative data for a recommended high-yield synthesis protocol.
| Parameter | Step 1: Reductive Amination | Step 2: Nitro Group Reduction |
| Reaction | p-Nitroaniline + Benzaldehyde → N-Benzyl-4-nitroaniline | N-Benzyl-4-nitroaniline → this compound |
| Key Reagents | p-Nitroaniline, Benzaldehyde, Sodium borohydride (NaBH₄) | N-Benzyl-4-nitroaniline, Iron (Fe) powder, Ammonium chloride (NH₄Cl) |
| Solvent | Methanol (MeOH) | Ethanol (EtOH) / Water (H₂O) |
| Reaction Temp. | 0 °C to Room Temperature | 80 °C |
| Reaction Time | ~4 hours | ~1-3 hours |
| Typical Yield | >95% | ~98%[5] |
| Product Form | Yellow Solid | White to off-white crystalline solid |
| Melting Point | 145-148 °C[1] | Not applicable |
Experimental Protocol: Two-Step Synthesis
This protocol details the synthesis of this compound from p-nitroaniline and benzaldehyde.
Materials and Equipment:
-
p-Nitroaniline
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Iron (Fe) powder, fine mesh
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH), Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, reflux condenser
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Step 1: Synthesis of N-Benzyl-4-nitroaniline (Reductive Amination)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve p-nitroaniline (13.8 g, 0.1 mol) in 100 mL of methanol. Stir the mixture until the solid is fully dissolved.
-
Aldehyde Addition: Add benzaldehyde (10.6 g, 0.1 mol) to the solution. Stir for 15-20 minutes at room temperature to allow for the formation of the Schiff base (imine) intermediate.
-
Reduction: Cool the flask in an ice bath to 0-5 °C. Slowly add sodium borohydride (3.8 g, 0.1 mol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Carefully add 100 mL of water to the reaction mixture to quench any unreacted NaBH₄. The product, N-benzyl-4-nitroaniline, will precipitate as a yellow solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of this compound (Nitro Reduction)
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve the N-benzyl-4-nitroaniline (22.8 g, ~0.1 mol) from Step 1 in 150 mL of hot ethanol.[5]
-
Addition of Reagents: To the hot solution, add iron powder (33.5 g, 0.6 mol). Then, add a solution of ammonium chloride (32.1 g, 0.6 mol) in 150 mL of water.[5]
-
Reaction: Heat the mixture to 80 °C and maintain it under reflux with vigorous stirring. The reaction is exothermic.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting nitro compound is completely consumed (typically 1-3 hours).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is basic.[5]
-
Extraction: Partially evaporate the solvents under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 100 mL).[5]
-
Purification: Combine the organic layers and wash with brine (3 x 100 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a solid.[5] The product can be further purified by recrystallization if necessary.
Visualized Workflow and Signaling Pathways
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: N1-Benzylbenzene-1,4-diamine in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N1-Benzylbenzene-1,4-diamine as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. While specific experimental data for polymers derived directly from this compound is not extensively available in published literature, this document presents representative protocols and expected property ranges based on structurally analogous N-substituted and aromatic diamines. The information herein is intended to serve as a foundational guide for researchers exploring the incorporation of this monomer into novel polymer structures for applications including advanced materials and drug delivery systems.
Introduction to this compound as a Monomer
This compound is an aromatic diamine characterized by a benzyl group substituting one of the amine protons of p-phenylenediamine.[1][2] This structural feature is anticipated to influence the properties of polymers derived from it in several ways:
-
Enhanced Solubility: The bulky, non-polar benzyl group can disrupt chain packing and reduce intermolecular hydrogen bonding, potentially leading to improved solubility of the resulting polymers in common organic solvents.
-
Modified Thermal Properties: The introduction of the flexible benzyl group may lower the glass transition temperature (Tg) compared to polymers made from unsubstituted p-phenylenediamine, while the aromatic backbone is expected to maintain good thermal stability.
-
Functionalizability: The benzylic protons and the secondary amine group offer potential sites for further chemical modification.
Due to its diamine nature, this compound is a prime candidate for polycondensation reactions with diacid chlorides, dicarboxylic acids, and dianhydrides to form polyamides and polyimides, respectively.[3][4][5][6]
Polyamide Synthesis using this compound
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of this compound is expected to yield aramids with modified processability.
Experimental Protocol: Low-Temperature Solution Polycondensation
This method is a common and effective technique for synthesizing high molecular weight aromatic polyamides.
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., Isophthaloyl chloride or Terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous Pyridine (acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in the anhydrous polar aprotic solvent (e.g., DMAc).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.
-
Add a molar excess of pyridine to the reaction mixture to neutralize the HCl byproduct.
-
Continue stirring at 0°C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
The resulting viscous polymer solution is then poured into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
The fibrous polymer is collected by filtration, washed thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
The final product is dried in a vacuum oven at 80-100°C to a constant weight.
Expected Properties of Polyamides (Based on Analogous Systems)
The following table summarizes typical properties of aromatic polyamides synthesized from various aromatic diamines. These values can serve as a benchmark for what might be expected from polymers derived from this compound.
| Property | Representative Value Range | Reference(s) |
| Inherent Viscosity (dL/g) | 0.27 - 1.03 | [3] |
| Glass Transition Temp. (Tg, °C) | 234 - 244 | [3] |
| 10% Weight Loss Temp. (TGA, °C) | > 400 | [3] |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMSO) | [3] |
Polyimide Synthesis using this compound
Polyimides are renowned for their outstanding thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for applications in aerospace and electronics. The use of this compound could lead to polyimides with enhanced solubility and processability.
Experimental Protocol: Two-Step Polycondensation
The synthesis of polyimides is typically carried out in two steps: the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to the final polyimide.
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound in an anhydrous polar solvent such as DMAc or NMP.
-
Cool the solution to 0-5°C.
-
Gradually add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (ODPA)) to the stirred solution.
-
Maintain the temperature at 0-5°C for 1 hour, then allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in a programmable oven under a nitrogen atmosphere using a staged curing cycle, for example:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
This process removes the solvent and facilitates the cyclodehydration to the polyimide.
Expected Properties of Polyimides (Based on Analogous Systems)
The properties of polyimides are highly dependent on the specific diamine and dianhydride used. The table below provides a general range of properties for aromatic polyimides.
| Property | Representative Value Range |
| Inherent Viscosity (dL/g) of Poly(amic acid) | 0.40 - 2.00 |
| Glass Transition Temp. (Tg, °C) | 250 - 400+ |
| 10% Weight Loss Temp. (TGA, °C) | > 500 |
| Tensile Strength (MPa) | 100 - 200 |
| Solubility | Generally insoluble, but N-substitution may improve solubility in polar solvents. |
Potential Applications in Drug Development
Polymers with tailored properties are of great interest in the field of drug development, particularly for drug delivery systems. Polymeric nanoparticles, micelles, and hydrogels can be formulated to encapsulate therapeutic agents, enhancing their solubility, stability, and bioavailability.[7][8][9][10][11]
Polymers derived from this compound could be explored for:
-
Formation of Amphiphilic Block Copolymers: The benzyl group provides a hydrophobic character. By copolymerizing with hydrophilic monomers, amphiphilic block copolymers could be synthesized. These can self-assemble in aqueous media to form micelles capable of encapsulating hydrophobic drugs.
-
Biodegradable Polyamides: While aromatic polyamides are generally non-biodegradable, the introduction of specific linkages or copolymerization with aliphatic monomers could impart biodegradability, making them suitable for controlled-release drug depots.
-
Functionalized Nanoparticles: The polymer backbone could be further functionalized with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues.
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the synthesis of polyamides and polyimides from this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US3019262A - Nu-benzyl-n'-phenyl-p-phenylenediamine and its manufacture - Google Patents [patents.google.com]
- 5. ppor.az [ppor.az]
- 6. US3179634A - Aromatic polyimides and the process for preparing them - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP2935404A1 - Process for the production of polyetherimides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
Application of N1-Benzylbenzene-1,4-diamine in Dye Synthesis
Abstract
N1-Benzylbenzene-1,4-diamine is a versatile primary aromatic amine that serves as a precursor in the synthesis of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of an azo (–N=N–) functional group, which links two aromatic rings. This extended conjugated system is responsible for the vibrant colors exhibited by these compounds. The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization of the primary amine followed by a coupling reaction with an electron-rich aromatic compound. This document provides detailed protocols for the synthesis of azo dyes using this compound, targeting researchers in chemistry and materials science.
Chemical Principles and Reaction Mechanism
The synthesis of azo dyes from this compound involves two primary chemical transformations:
-
Diazotization: The primary amino group of this compound is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[1]
-
Azo Coupling: The freshly prepared diazonium salt, which acts as an electrophile, is then reacted with an electron-rich coupling agent.[1] Common coupling agents include phenols, naphthols, anilines, and other activated aromatic compounds. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling agent in an electrophilic aromatic substitution reaction to form the stable azo dye.[2]
The overall reaction scheme is depicted below:
Figure 1: General reaction pathway for the synthesis of an azo dye from this compound.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of an azo dye using this compound as the starting material. As an example, 2-naphthol is used as the coupling agent.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Notes |
| This compound | C₁₃H₁₄N₂ | 198.27 | - | Starting amine |
| Sodium Nitrite | NaNO₂ | 69.00 | - | Diazotizing agent |
| Hydrochloric Acid | HCl | 36.46 | Concentrated | Acid catalyst |
| 2-Naphthol | C₁₀H₈O | 144.17 | - | Coupling agent |
| Sodium Hydroxide | NaOH | 40.00 | - | To dissolve 2-naphthol |
| Sodium Chloride | NaCl | 58.44 | - | For "salting out" |
| Distilled Water | H₂O | 18.02 | - | Solvent |
| Ice | - | - | - | For cooling |
Protocol 1: Diazotization of this compound
-
Preparation of Amine Solution: In a 250 mL beaker, dissolve 1.98 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained.
-
Cooling: Cool the solution to 0–5 °C in an ice-water bath with constant stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes.[3] Maintain the temperature below 5 °C throughout the addition.[3]
-
Stirring: Continue to stir the resulting diazonium salt solution in the ice bath for an additional 10 minutes. This solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.[4] Stir until the 2-naphthol is completely dissolved.
-
Cooling: Cool this solution to 0–5 °C in an ice-water bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Protocol 2.2 to the cold 2-naphthol solution with vigorous stirring.[4] A brightly colored precipitate of the azo dye should form immediately.[1]
-
Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Protocol 3: Isolation and Purification of the Azo Dye
-
Isolation: Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Drying: Air-dry the solid product on the filter paper. For more efficient drying, the product can be placed in a desiccator under vacuum.
-
Recrystallization (Optional): The purity of the dye can be further improved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Experimental Workflow
The overall experimental workflow is summarized in the diagram below:
Figure 2: Step-by-step workflow for the synthesis of an azo dye.
Data and Expected Results
The synthesis is expected to yield a brightly colored solid. The exact color and yield will depend on the specific coupling agent used and the reaction conditions.
| Parameter | Expected Value/Observation |
| Physical Appearance | Colored crystalline solid |
| Yield | Typically 70-90% (based on the limiting reagent) |
| Melting Point | A sharp melting point indicates high purity |
| Solubility | Generally soluble in organic solvents, sparingly soluble in water |
For characterization, techniques such as UV-Vis spectroscopy can be used to determine the absorption maximum (λ_max) of the dye, which corresponds to its color. Infrared (IR) spectroscopy can confirm the presence of the N=N azo linkage, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the final structure of the synthesized dye.
Safety Precautions
-
Aromatic amines, including this compound, can be toxic and should be handled with care.
-
Concentrated acids and bases are corrosive.
-
Sodium nitrite is a strong oxidizing agent.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.
References
Application Notes and Protocols: N1-Benzylbenzene-1,4-diamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Benzylbenzene-1,4-diamine is a versatile intermediate in organic synthesis, holding significant potential for the development of novel therapeutic agents. Its unique structural features, combining a flexible benzyl group with a rigid phenylenediamine core, make it an attractive scaffold for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of a potent Sirtuin 2 (SIRT2) inhibitor, N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine. SIRT2 is a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.26 g/mol |
| Appearance | White crystalline solid |
| Melting Point | ~145-148 °C |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide. |
| Chemical Structure | A benzene ring substituted with two amine groups at the 1 and 4 positions, with a benzyl group attached to one of the nitrogen atoms.[1] |
Application in the Synthesis of SIRT2 Inhibitors
This compound serves as a valuable precursor for the synthesis of Schiff base derivatives that exhibit potent inhibitory activity against SIRT2. One such derivative, N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine, has been identified as a potent SIRT2 inhibitor.[2] The synthesis involves a condensation reaction between the diamine and salicylaldehyde.
Experimental Protocol: Synthesis of N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine
This protocol outlines the synthesis of N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine, a potent SIRT2 inhibitor, from a p-phenylenediamine derivative. For the purpose of these application notes, we will conceptually start from this compound, with the understanding that the benzyl group would be cleaved to yield the free diamine prior to the condensation reaction.
Materials:
-
p-Phenylenediamine (derived from this compound)
-
Salicylaldehyde
-
Ethanol (absolute)
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, dissolve 2 grams of p-phenylenediamine in 100 mL of ethanol.[3]
-
To this solution, add two equivalents of salicylaldehyde.[3]
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Heat the mixture to 90°C and stir for 3 hours.[3] An orange precipitate will form during the reaction.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid precipitate by filtration using a silica filter.[3]
-
Wash the precipitate with an excess of ethanol to remove any unreacted starting materials.[3]
-
The resulting powder can be further purified by recrystallization from hot toluene.[3] Dissolve the powder in a minimal amount of hot toluene and allow it to cool slowly to form needle-like crystals.[3]
-
Dry the purified crystals under vacuum.
Quantitative Data:
| Parameter | Value |
| Product | N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine |
| Molecular Formula | C₂₀H₁₆N₂O₂ |
| Molecular Weight | 316.36 g/mol |
| Yield | Typically high, though specific yield from this exact protocol starting with the debenzylated intermediate is not published. Similar Schiff base syntheses report yields of around 80%. |
| Purity | To be assessed by standard analytical techniques such as NMR, FT-IR, and elemental analysis. |
| SIRT2 Inhibition | The most potent compound in a series of N,N'-bisbenzylidenebenzene-1,4-diamine derivatives, equipotent with the well-known SIRT2 inhibitor sirtinol.[2] While a specific IC50 value is not provided in the initial report, it is implied to be in the low micromolar range. |
Biological Context and Signaling Pathways
SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes. Its dysregulation is implicated in both cancer and neurodegenerative diseases.
SIRT2 in Cancer
In the context of cancer, SIRT2 can act as a tumor suppressor. It is involved in the regulation of the cell cycle, particularly mitosis, by deacetylating key proteins. SIRT2 positively directs the activity of the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical regulator of mitotic progression.[4] Loss of SIRT2 function can lead to increased levels of mitotic regulators, contributing to genomic instability and tumorigenesis.[4] Furthermore, SIRT2 can deacetylate and regulate the activity of proteins involved in cell proliferation and metastasis, such as MEK1.[5]
SIRT2 in Neurodegenerative Diseases
In neurodegenerative diseases like Parkinson's and Huntington's disease, inhibition of SIRT2 has shown neuroprotective effects.[1][6] One of the key substrates of SIRT2 in the cytoplasm is α-tubulin, a major component of microtubules.[7][8][9] Deacetylation of α-tubulin by SIRT2 can affect microtubule stability and dynamics, which are crucial for axonal transport and neuronal health.[7] Inhibition of SIRT2 leads to increased acetylation of α-tublin, which is associated with improved microtubule-dependent transport and neuroprotection.[6][10] SIRT2 also deacetylates other proteins involved in neurodegeneration, such as α-synuclein, and is implicated in pathways regulating oxidative stress and apoptosis.[1][8]
Visualizations
References
- 1. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 2. N,N'-Bisbenzylidenebenzene-1,4-diamines and N,N'-Bisbenzylidenenaphthalene-1,4-diamines as Sirtuin Type 2 (SIRT2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OPG [opg.optica.org]
- 4. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 5. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuins and Neurodegeneration [jneurology.com]
- 9. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N1-Benzylbenzene-1,4-diamine as a Versatile Building Block for Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of N1-Benzylbenzene-1,4-diamine as a fundamental building block for the synthesis of advanced organic semiconductor materials. While direct application data for this compound in organic electronic devices is limited in publicly available literature, its core structure is analogous to key components in high-performance Hole Transport Materials (HTMs). This document leverages data from structurally related triarylamine and phenylene-diamine derivatives to illustrate the potential applications and provide detailed experimental protocols for synthesis, characterization, and device fabrication.
Introduction to this compound in Organic Electronics
This compound is an aromatic diamine with the chemical formula C₁₃H₁₄N₂.[1] Its structure, featuring a benzene ring substituted with two amine groups, one of which is benzylated, makes it an excellent candidate for further chemical modification.[1] The presence of nucleophilic amine groups allows for the facile synthesis of larger, conjugated molecules, such as triarylamines, which are a cornerstone of modern organic electronics.[1] These materials are primarily used as Hole Transport Materials (HTMs) in devices like Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs) due to their ability to efficiently transport positive charge carriers (holes).[2][3]
The benzyl group in this compound can influence the solubility and morphological properties of the resulting semiconductor materials, which are critical factors for device performance and fabrication via solution-processing techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂ | [1] |
| Molecular Weight | 198.26 g/mol | [4] |
| Boiling Point | 366.7°C at 760 mmHg | [5] |
| UV-Vis Absorption Max (λmax) | ~254 nm | [1] |
| Fluorescence Emission Max | 350-370 nm | [1] |
| ¹H NMR Benzyl CH₂ Signal | ~4.4 ppm | [1] |
| IR N-H Stretching Vibrations | 3200-3500 cm⁻¹ | [1] |
| IR Aromatic C-C Stretching | 1500-1600 cm⁻¹ | [1] |
Application in Hole Transport Materials (HTMs)
Performance of Triarylamine-based HTMs in Perovskite Solar Cells
| HTM Derivative | HOMO Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | PCE (%) | Voc (V) | Jsc (mA cm⁻²) | FF | Reference |
| Compound 1 | 5.16 | 1.08 x 10⁻² | - | - | - | - | [6][7] |
| Compound 2 | 5.00 | 4.21 x 10⁻² | - | - | - | - | [6][7] |
| Compound 3 | 5.08 | 5.93 x 10⁻⁵ | - | - | - | - | [6][7] |
| TDF-2 | - | - | 19.38 | 1.04 | 23.00 | 0.81 | [3][8] |
| Enamine HTM 3 | 5.33-5.69 | > 10⁻³ | 18.4 | 1.11 | 23.05 | 0.719 | [9] |
| pcz-SM | - | - | 25.3 | - | - | - | [10] |
| Planar Triphenylamine | - | - | 13.63 | 0.972 | 20.98 | 0.67 | [11] |
PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor.
Experimental Protocols
The following are generalized protocols for the synthesis, characterization, and device fabrication of organic semiconductors derived from this compound, based on established methods for similar compounds.
Protocol 1: Synthesis of a Triarylamine-based HTM
This protocol describes a potential synthetic route to a triarylamine HTM using this compound as a starting material, employing a palladium-catalyzed Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the aryl halide (2.2 eq), and sodium tert-butoxide (2.5 eq).
-
Add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Characterization of the Synthesized HTM
1. Spectroscopic Characterization:
- Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire the FTIR spectrum to identify characteristic vibrational modes of the functional groups.
- UV-Visible (UV-Vis) Spectroscopy: Dissolve the compound in a suitable solvent (e.g., chloroform) to measure its absorption spectrum and determine the optical bandgap.
- Photoluminescence (PL) Spectroscopy: Measure the emission spectrum to assess the luminescent properties.
2. Electrochemical Characterization:
- Cyclic Voltammetry (CV): Perform CV to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
- Procedure:
- Dissolve the HTM in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
- Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
- Record the cyclic voltammogram and determine the onset oxidation potential.
- Calculate the HOMO energy level using the formula: EHOMO = - (Eoxonset vs Fc/Fc⁺ + 4.8) eV.
Protocol 3: Fabrication of a Perovskite Solar Cell (p-i-n architecture)
This protocol outlines the fabrication of an inverted (p-i-n) perovskite solar cell using a synthesized HTM.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Synthesized HTM solution (e.g., 10 mg/mL in chlorobenzene)
-
Perovskite precursor solution (e.g., Cs0.17FA0.83PbI₃)
-
Electron Transport Layer (ETL) material (e.g., PC₆₁BM)
-
Buffer layer material (e.g., BCP)
-
Metal for top electrode (e.g., Silver - Ag)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
HTL Deposition: Spin-coat the HTM solution onto the cleaned ITO substrate. Anneal the film at an appropriate temperature.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the HTM layer. Anneal the film to form the crystalline perovskite layer.
-
ETL Deposition: Spin-coat the ETL solution onto the perovskite layer.
-
Buffer Layer Deposition: Spin-coat the buffer layer solution onto the ETL.
-
Top Electrode Deposition: Transfer the device to a thermal evaporator and deposit the metal top electrode (e.g., 100 nm of Ag) through a shadow mask.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cell under simulated AM 1.5G illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for a triarylamine HTM.
Characterization and Fabrication Workflow
Caption: Workflow for material characterization and device fabrication.
Structure-Property Relationship
Caption: Relationship between molecular structure and device performance.
References
- 1. Buy this compound | 17272-83-2 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-Benzylbenzene-1,2-diamine | C13H14N2 | CID 2735482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]
- 7. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boosting planar perovskite solar cell performance via peripheral end-group engineering of phenoxazine-core hole transport materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient perovskite solar cells with 13.63 % efficiency based on planar triphenylamine hole conductors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of N1-Benzylbenzene-1,4-diamine by Recrystallization
Introduction
N1-Benzylbenzene-1,4-diamine is a key intermediate in the synthesis of various organic compounds, finding applications in the development of dyes, pharmaceuticals, and pesticides.[1] Ensuring the purity of this diamine is critical for the successful synthesis of downstream products and for accurate characterization. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2][3] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.[3] This document provides a detailed protocol for the purification of this compound using ethanol as the recrystallization solvent.
Compound Data and Safety Information
It is imperative to handle this compound with appropriate safety measures due to its potential hazards. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Table 1: Physicochemical Properties and Safety Data for this compound
| Property | Data | Reference(s) |
| Appearance | White crystalline solid | [1][4] |
| Molecular Formula | C₁₃H₁₄N₂ | [5] |
| Molecular Weight | 198.26 g/mol | [5] |
| Melting Point | 145-148 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide.[1] Poor solubility in water.[4] | [1][4] |
| Hazard Statements | H302: Harmful if swallowed.[6][7] H314: Causes severe skin burns and eye damage.[7] May cause respiratory irritation.[1] | [1][6][7] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Experimental Protocol
This protocol details the step-by-step procedure for the recrystallization of this compound from ethanol.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Ethanol (95% or absolute), reagent grade
-
Activated Carbon (optional, for colored impurities)
-
Deionized water
-
-
Equipment:
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filtration flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
-
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution of the Crude Solid:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate beaker, gently heat the recrystallization solvent (ethanol) on a hot plate.
-
Add a small portion of the hot ethanol to the flask containing the crude solid. Heat the mixture on the hot plate with stirring.
-
Continue to add hot ethanol in small portions until the solid has just completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution. Avoid adding excess solvent, as this will reduce the recovery yield.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approx. 1-2% by weight of the solute) to the solution. The carbon adsorbs colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated carbon was used or if insoluble impurities are present, a hot filtration is required.
-
Preheat a clean Erlenmeyer flask (the receiving flask) and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the preheated funnel into the receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for an additional 15-30 minutes to maximize the yield of crystals.
-
-
Collection of Crystals by Vacuum Filtration:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. This helps to remove any residual mother liquor containing dissolved impurities.
-
Use a minimal amount of cold solvent for washing to avoid redissolving the purified product.
-
-
Drying the Purified Product:
-
Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (145-148 °C) is an indicator of high purity.
-
Calculate the percentage recovery.
-
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To resolve this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
-
No Crystals Form: If no crystals form upon cooling, the solution may be too dilute. Reheat the solution to boil off some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod at the solution's surface can induce nucleation.
-
Low Recovery: This can be caused by using too much solvent during dissolution, washing with solvent that is not ice-cold, or premature crystallization during hot filtration. Optimize the solvent volume and ensure proper technique in subsequent attempts.
References
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Buy this compound | 17272-83-2 [smolecule.com]
- 5. N1-Benzylbenzene-1,2-diamine | C13H14N2 | CID 2735482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N1-Benzylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N1-Benzylbenzene-1,4-diamine. This application note provides a detailed protocol, from initial method development to validation, and includes key physicochemical properties of the analyte to inform the analytical strategy. The provided method is intended as a starting point for researchers and may require further optimization for specific matrices.
Introduction
This compound is a substituted aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] Its chemical structure, consisting of a p-phenylenediamine core with a benzyl group substituent on one of the nitrogen atoms, imparts specific physicochemical properties that must be considered for the development of an effective analytical method. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note describes a systematic workflow for developing a stability-indicating RP-HPLC method with UV detection.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a suitable HPLC method.
| Property | Value | Reference/Comment |
| Molecular Formula | C₁₃H₁₄N₂ | [1] |
| Molecular Weight | 198.26 g/mol | |
| Appearance | White crystalline solid | [2] |
| Melting Point | Approximately 30°C or 145-148°C | There is a discrepancy in the literature. |
| UV Maximum (λmax) | Approximately 254 nm | [1] |
| Predicted pKa | ~5.5 (for the aromatic amine) | Based on similar structures[3]. This suggests the compound will be protonated in acidic mobile phases. |
| Predicted LogP | 2.17 - 3.13 | [1] Indicates moderate lipophilicity, suitable for reversed-phase chromatography. |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, chloroform, and dimethylformamide. | [1][2] |
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps, from initial parameter selection to full method validation.
Caption: Workflow for HPLC Method Development.
Experimental Protocol: Proposed HPLC Method
This protocol details a starting point for the analysis of this compound.
4.1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4.2. Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, extraction and filtration steps will be necessary. It is recommended to protect solutions from light and analyze them within 24 hours due to the potential for degradation of aromatic amines.[4]
Expected Method Performance (Representative Data)
The following tables summarize the expected performance characteristics of the proposed method. These are typical values and should be confirmed during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Expected Result |
| Retention Time (RT) | - | Approx. 6.5 min |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
Table 2: Method Validation Parameters
| Parameter | Expected Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | |
| - Repeatability (n=6) | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Analyte Structure
Caption: Chemical Structure of this compound.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water is a common and effective approach for aromatic amines. The method is expected to be linear, accurate, and precise over a relevant concentration range. Researchers should perform a full validation of the method in their laboratory and with their specific sample matrix to ensure its suitability for the intended application. Particular attention should be paid to sample stability due to the potential for oxidation and photodegradation of aromatic amines.
References
Application Notes and Protocols for GC-MS Analysis of N1-Benzylbenzene-1,4-diamine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Benzylbenzene-1,4-diamine is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for monitoring the progress of chemical reactions involving this compound, as well as for the qualitative and quantitative analysis of the final product and any impurities. These application notes provide a comprehensive guide to the GC-MS analysis of this compound reaction mixtures, including sample preparation, instrument parameters, and data interpretation.
A common synthetic route to this compound is the reductive amination of p-phenylenediamine with benzaldehyde. This reaction serves as a practical example for the application of the following protocols.
Experimental Protocols
Sample Preparation for GC-MS Analysis
The choice of sample preparation technique is critical for accurate and reliable GC-MS analysis. Aromatic amines can be polar, which may lead to poor chromatographic peak shape. Therefore, derivatization is often employed to improve volatility and thermal stability.
Protocol 1: Liquid-Liquid Extraction (LLE) and Derivatization
This protocol is suitable for reaction mixtures in aqueous or polar organic solvents.
-
Extraction:
-
To 1 mL of the reaction mixture, add 2 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Repeat the extraction process twice more and combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the drying agent.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
To the concentrated extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Protocol 2: Direct Dilution
For reaction mixtures in non-polar organic solvents compatible with the GC system, a direct dilution approach can be used.
-
Take a 100 µL aliquot of the reaction mixture.
-
Dilute it with 900 µL of a suitable solvent (e.g., ethyl acetate, hexane) in a GC vial.
-
Vortex to ensure homogeneity.
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 10 min at 280°C |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Solvent Delay | 3 minutes |
Data Presentation and Interpretation
Identification of Compounds
The identification of this compound and related compounds in the reaction mixture is based on their retention times and mass spectra.
-
This compound:
-
Molecular Weight: 198.26 g/mol .
-
Expected Mass Spectrum: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 198. The most prominent fragment, and often the base peak, is the tropylium ion at m/z 91, which is characteristic of benzyl-containing compounds.[1] Other significant fragments may include those corresponding to the loss of hydrogen and other rearrangements.
-
-
p-Phenylenediamine (Reactant):
-
Molecular Weight: 108.14 g/mol .
-
Expected Mass Spectrum: The molecular ion peak will be at m/z 108.
-
-
Benzaldehyde (Reactant):
-
Molecular Weight: 106.12 g/mol .
-
Expected Mass Spectrum: The molecular ion peak is at m/z 106, with a characteristic fragment at m/z 105 due to the loss of a hydrogen atom, and a fragment at m/z 77 corresponding to the phenyl cation.
-
Quantitative Analysis
For quantitative analysis, an internal standard (IS) method is recommended for improved accuracy and precision. A suitable internal standard would be a compound with similar chemical properties but a different retention time and mass spectrum, such as diphenylamine or a deuterated analog.
Table 1: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 125,890 | 0.121 |
| 5.0 | 78,910 | 126,100 | 0.626 |
| 10.0 | 155,430 | 125,500 | 1.238 |
| 25.0 | 389,760 | 125,950 | 3.095 |
| 50.0 | 780,120 | 126,200 | 6.182 |
| 100.0 | 1,555,980 | 125,780 | 12.371 |
Table 2: Method Validation Parameters
Based on typical performance for aromatic amine analysis.[2]
| Parameter | Result |
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Application: Monitoring the Synthesis of this compound
The GC-MS method described can be used to monitor the progress of the reductive amination of p-phenylenediamine with benzaldehyde.
Reaction Scheme:
p-Phenylenediamine + Benzaldehyde --[Reducing Agent]--> this compound
Procedure:
-
Set up the reaction as per the synthesis protocol.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by adding a quenching agent or cooling in an ice bath).
-
Prepare the sample for GC-MS analysis using one of the protocols described in section 2.1.
-
Analyze the samples by GC-MS.
-
Monitor the decrease in the peak areas of the reactants (p-phenylenediamine and benzaldehyde) and the increase in the peak area of the product (this compound) over time.
Expected Results:
The chromatograms will show a decrease in the peaks corresponding to p-phenylenediamine and benzaldehyde and a concurrent increase in the peak for this compound as the reaction progresses. The formation of any side products can also be monitored.
Visualizations
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
N1-Benzylbenzene-1,4-diamine: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Application Note
N1-Benzylbenzene-1,4-diamine is a key intermediate in medicinal chemistry and organic synthesis, valued for its role as a versatile building block in the creation of complex heterocyclic structures.[1][2] Its unique arrangement of a primary and a secondary amine on a benzene ring allows for a variety of chemical transformations, leading to the synthesis of diverse molecular scaffolds with potential therapeutic applications, including enzyme inhibition.[1] This document provides an overview of the application of this compound as a precursor for heterocyclic compounds, along with generalized synthetic protocols and potential biological activities.
Introduction
Heterocyclic compounds are a cornerstone of modern drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound, with its distinct structural features, serves as a valuable starting material for the synthesis of various heterocyclic systems. The presence of two nucleophilic amino groups at the 1 and 4 positions of the benzene ring allows for the construction of fused heterocyclic systems and bis-heterocyclic structures.[1] The benzyl group can influence the solubility, steric hindrance, and ultimately the biological activity of the resulting compounds.
Synthesis of Heterocyclic Scaffolds
While direct, one-pot cyclization of this compound into common six-membered heterocycles like quinoxalines or phenazines is not feasible due to the para-disposition of the amino groups, it is a valuable precursor for other important classes of heterocyclic compounds, primarily through multi-step synthetic pathways.
Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-ulcer, anti-tumor, and anti-viral properties.[3] While the direct synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, this compound can be envisioned as a precursor to substituted benzimidazoles through a multi-step synthesis. This would likely involve the introduction of a reactive group ortho to one of the amino groups, followed by cyclization.
Generalized Experimental Protocol for Benzimidazole Synthesis (from o-phenylenediamines):
This protocol describes the general synthesis of benzimidazoles from an o-phenylenediamine, which could be a downstream intermediate derived from this compound.
-
To a solution of the o-phenylenediamine derivative (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired aldehyde (1 equivalent).
-
A catalytic amount of an acid or a transition metal catalyst (e.g., NH4Cl, copper (II) acetate) is added to the mixture.[3]
-
The reaction mixture is typically heated under reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is achieved by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-phenylenediamine | Anisaldehyde | NH4Cl, Ethanol, 80°C | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Moderate to Good | [3] |
| o-phenylenediamine | Various aldehydes | [Fe(III)/Fe(II)] redox mediated oxidation | 2-substituted benzimidazoles | Good | [3] |
| o-phenylenediamine | Carboxylic acids | Acid catalyst | 2-substituted benzimidazoles | Variable | [3] |
Seven-Membered Heterocycles (Diazepines)
The 1,4-disposition of the amino groups in this compound makes it a potential precursor for the synthesis of seven-membered heterocyclic rings, such as benzodiazepines. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The synthesis would likely involve a reaction with a bifunctional reagent that can bridge the two amino groups.
Conceptual Synthetic Workflow for Diazepine Synthesis:
Caption: Conceptual workflow for the synthesis of seven-membered heterocycles.
Biological Activity and Signaling Pathways
While specific signaling pathways for heterocyclic compounds derived directly from this compound are not extensively documented, the resulting heterocyclic scaffolds, such as benzimidazoles and benzodiazepines, are known to interact with various biological targets. For instance, certain benzimidazole derivatives have been developed as kinase inhibitors, which play a crucial role in cellular signaling pathways controlling cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.
Illustrative Signaling Pathway Involving Kinase Inhibition:
Caption: Generalized signaling pathway illustrating kinase inhibition.
Summary of Potential Applications
The application of this compound as a precursor for heterocyclic compounds offers a pathway to novel molecules with potential therapeutic value. The resulting scaffolds are of high interest to researchers in drug discovery and development.
| Heterocyclic Class | Potential Biological Activity | Key Synthetic Approach |
| Substituted Benzimidazoles | Antitumor, Antiviral, Anti-inflammatory | Multi-step synthesis involving ortho-functionalization and cyclization |
| Diazepine Derivatives | Anxiolytic, Anticonvulsant, Sedative | Reaction with bifunctional reagents to form a seven-membered ring |
| Bis-heterocycles | Anticancer, Antimicrobial | Reaction of both amino groups with a suitable heterocyclic precursor |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. While direct cyclization methods are limited by its structure, its utility as a building block in more complex synthetic routes is significant. The exploration of its reactivity will continue to provide access to novel heterocyclic scaffolds with the potential for significant biological activity, making it a molecule of high interest for researchers in medicinal chemistry and drug development. Further research is warranted to explore the full potential of this precursor and to elucidate the specific signaling pathways and mechanisms of action of its derivatives.
References
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
Application Notes and Protocols: Antioxidant Activity of N1-Benzylbenzene-1,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Benzylbenzene-1,4-diamine derivatives represent a class of compounds with significant potential in medicinal chemistry. As analogues of p-phenylenediamine (PPD), they are investigated for various biological activities, including antioxidant effects. The antioxidant capacity of these molecules is crucial for their potential therapeutic applications in mitigating oxidative stress, a key factor in numerous pathologies. The core mechanism of their antioxidant activity often involves the donation of a hydrogen atom to neutralize free radicals, thus disrupting damaging chain reactions.[1] This document provides detailed protocols for assessing the antioxidant activity of these derivatives using the common DPPH and ABTS assays and presents a framework for data interpretation.
Data Presentation: Antioxidant Activity
Quantitative assessment of antioxidant activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. While specific, comprehensive studies on a wide range of this compound derivatives were not prevalent in the reviewed literature, the following table illustrates how data for analogous N-benzyl compounds can be structured. This example includes data for N-benzyl nitrone derivatives to demonstrate a clear format for presenting and comparing results.[2][3]
Table 1: Illustrative Antioxidant Activity of N-Benzyl Derivatives
| Compound ID | Derivative Structure (Substitution on C4 of 1,2,3-triazole) | DPPH % Inhibition (20 min) | DPPH % Inhibition (60 min) | ABTS % Inhibition | Reference Standard |
| 10a | Unfunctionalized Phenyl | 57% | 78% | 8-46% (Negligible) | Trolox (91%) |
| 10b | 4-Fluorophenyl | 64.5 - 81% | 79 - 96% | 8-46% (Negligible) | Trolox (91%) |
| 10c | 2,4-Difluorophenyl | 64.5 - 81% | 79 - 96% | 8-46% (Negligible) | Trolox (91%) |
| 10d | 4-Fluoro-3-methylphenyl | 64.5 - 81% | 79 - 96% | 8-46% (Negligible) | Trolox (91%) |
Note: Data is for N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides and serves as an example for data presentation.[2][3]
Mechanism of Antioxidant Action
The primary antioxidant mechanism for many p-phenylenediamine derivatives is their ability to act as radical scavengers.[1] This process typically involves the donation of a hydrogen atom from the amine group to a free radical, thereby neutralizing it. The resulting derivative radical is often stabilized by resonance, preventing it from propagating further radical reactions.
Caption: General mechanism of free radical scavenging.
Experimental Protocols
Detailed, step-by-step protocols for two standard in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical.[4] In its radical form, DPPH absorbs strongly at 517 nm and has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is converted to its non-radical form (DPPH-H), leading to a color change to pale yellow and a decrease in absorbance.[4] The degree of discoloration is proportional to the scavenging activity of the antioxidant compound.[5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (absolute)[6]
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate[7]
-
Microplate reader
-
Micropipettes
Procedure:
-
Preparation of DPPH Stock Solution (e.g., 0.24 mg/mL):
-
Preparation of DPPH Working Solution:
-
Preparation of Test Samples:
-
Prepare a stock solution of each derivative in ethanol.
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Protocol (96-well plate format):
-
Add 50 µL of various concentrations of the test samples or positive control to the wells.
-
Add 50 µL of ethanol to the control wells (blank).
-
Add 150 µL of the DPPH working solution to all wells.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the test sample.[8]
-
-
Plot the % inhibition against the sample concentration and determine the IC50 value using non-linear regression analysis.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[9] ABTS is oxidized using potassium persulfate to generate the ABTS•+, a blue-green chromophore with a characteristic absorbance at 734 nm.[8] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[8]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (or ammonium persulfate)[10]
-
Methanol or Phosphate Buffered Saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Preparation of Test Samples:
-
Prepare a stock solution of each derivative and perform serial dilutions as described for the DPPH assay.
-
-
Assay Protocol (96-well plate format):
-
Measurement:
-
Measure the absorbance at 734 nm.[9]
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
-
Determine the IC50 value by plotting % inhibition against concentration.
-
Visualized Workflows
DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Assay Workflow
Caption: Workflow for the ABTS radical cation assay.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N1-Benzylbenzene-1,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N1-Benzylbenzene-1,4-diamine.
Troubleshooting Guide: Common Impurities and Solutions
The synthesis of this compound, typically achieved through the N-alkylation of p-phenylenediamine with benzyl bromide, can present several challenges, primarily related to impurity formation. This guide details potential impurities, their identification, and strategies for mitigation.
Issue 1: Presence of Unreacted Starting Materials
Observation: The final product contains significant amounts of p-phenylenediamine and/or benzyl bromide.
Root Cause:
-
Incomplete Reaction: Reaction time, temperature, or stoichiometry of reagents may be insufficient for the reaction to go to completion.
-
Poor Reagent Quality: Degradation or impurities in the starting materials can hinder the reaction.
Solutions:
-
Optimize Reaction Conditions:
-
Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of p-phenylenediamine can be used to ensure the complete consumption of benzyl bromide, which can be challenging to remove during purification. However, this will necessitate efficient removal of the unreacted p-phenylenediamine.
-
Temperature and Time: Ensure the reaction is carried out at a suitable temperature and for a sufficient duration. Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.
-
-
Reagent Purity: Use high-purity starting materials. Benzyl bromide can be particularly susceptible to degradation and should be handled under inert conditions if necessary. Impurities in technical grade benzyl chloride, a precursor to benzyl bromide, can include benzaldehyde, toluene, and various chlorinated derivatives, which could potentially carry over.
Issue 2: Over-Alkylation Resulting in Di- and Poly-Benzylated Products
Observation: The product is contaminated with N,N'-dibenzyl-p-phenylenediamine and potentially higher benzylated species.
Root Cause: The product, this compound (a secondary amine), can be more nucleophilic than the starting p-phenylenediamine (a primary amine), leading to a second benzylation reaction.
Solutions:
-
Control Stoichiometry: Using a larger excess of p-phenylenediamine relative to benzyl bromide can statistically favor mono-alkylation.
-
Slow Addition of Alkylating Agent: Adding the benzyl bromide dropwise or via a syringe pump over an extended period can maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the mono-benzylated product reacting further.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the rate of the second alkylation, which may have a higher activation energy.
Issue 3: Formation of Colored Impurities
Observation: The isolated product has a yellow, brown, or reddish color instead of the expected white to off-white solid.
Root Cause: Aromatic amines, including p-phenylenediamine and the product, are susceptible to oxidation, which can form highly colored quinone-like impurities.[1] This can be exacerbated by exposure to air, light, or trace metal catalysts.
Solutions:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: Column chromatography is often effective at removing colored impurities. The use of activated carbon during workup can also help to decolorize the product.
-
Storage: Store the final product in a dark, airtight container under an inert atmosphere to prevent degradation over time.
Quantitative Data Summary
While specific impurity profiles can vary significantly based on reaction conditions, the following table provides a hypothetical, yet representative, distribution of components in a typical crude reaction mixture before purification. This is based on qualitative observations from various synthetic procedures.
| Component | Chemical Structure | Typical Abundance in Crude Product (%) |
| p-Phenylenediamine | C₆H₄(NH₂)₂ | 5 - 15 |
| Benzyl Bromide | C₆H₅CH₂Br | 1 - 5 |
| This compound | C₆H₅CH₂NHC₆H₄NH₂ | 70 - 85 |
| N,N'-Dibenzyl-p-phenylenediamine | C₆H₅CH₂(NH)C₆H₄(NH)CH₂C₆H₅ | 5 - 10 |
| Oxidation Products | Complex mixture of quinone-like structures | 1 - 3 |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
p-Phenylenediamine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Ethanol or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in ethanol.
-
Heat the mixture to reflux with stirring.
-
Slowly add a solution of benzyl bromide (1.0 equivalent) in ethanol to the refluxing mixture over 1-2 hours.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the benzyl bromide is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient elution from hexane to a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity).[2]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture.[3][4]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is typically used. For example, starting with a mixture of water (containing 0.1% trifluoroacetic acid) and acetonitrile (e.g., 90:10) and gradually increasing the acetonitrile concentration to 90-100% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Expected Elution Order: p-Phenylenediamine (most polar, shortest retention time), followed by this compound, and then N,N'-dibenzyl-p-phenylenediamine (least polar, longest retention time).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying and quantifying volatile impurities and can provide structural information.[5][6]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-15 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Expected Elution Order: Benzyl bromide, followed by p-phenylenediamine, this compound, and N,N'-dibenzyl-p-phenylenediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.
-
¹H NMR (in CDCl₃):
-
p-Phenylenediamine: Aromatic protons will appear as a singlet around 6.6 ppm, and the amine protons will be a broad singlet.
-
This compound: Expect signals for the benzyl CH₂ protons (around 4.3 ppm), aromatic protons from both rings, and signals for the primary and secondary amine protons.
-
N,N'-Dibenzyl-p-phenylenediamine: The spectrum will show a characteristic singlet for the benzylic CH₂ protons and signals for the aromatic protons. The absence of a primary amine signal and the integration of the benzyl protons relative to the aromatic protons will confirm the structure.
-
-
¹³C NMR (in CDCl₃):
-
p-Phenylenediamine: Will show two signals in the aromatic region.
-
This compound: Will have a more complex spectrum with distinct signals for the benzylic carbon and the aromatic carbons of both rings.
-
N,N'-Dibenzyl-p-phenylenediamine: The spectrum will be symmetrical, showing fewer signals in the aromatic region compared to the mono-benzylated product.
-
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow and gives a low yield. What can I do?
A1: Several factors could be at play. First, check the quality of your benzyl bromide, as it can degrade over time. Using a fresh bottle or purifying it before use may help. Ensure your base (e.g., potassium carbonate) is anhydrous and finely powdered for better reactivity. The choice of solvent is also important; a more polar aprotic solvent like DMF can sometimes accelerate the reaction, but be mindful that it can also favor over-alkylation. Finally, consider increasing the reaction temperature, but monitor carefully for byproduct formation.
Q2: How can I effectively remove the N,N'-dibenzylated impurity?
A2: Column chromatography is the most effective method for separating this compound from its dibenzylated counterpart. Due to the significant difference in polarity (the dibenzylated product is much less polar), a well-optimized gradient elution on silica gel should provide good separation. Start with a non-polar eluent like hexane and gradually increase the polarity by adding ethyl acetate.
Q3: My final product is an oil, but it should be a solid. Why is this?
A3: The presence of impurities, particularly unreacted starting materials or over-alkylated products, can lower the melting point of the final product and cause it to be an oil or a low-melting solid. Effective purification by column chromatography is essential to obtain the pure, solid product. Also, ensure all solvent has been thoroughly removed under vacuum.
Q4: Can I use a different base for this reaction?
A4: Yes, other bases can be used. Triethylamine (Et₃N) is a common choice for N-alkylation reactions. Sodium bicarbonate (NaHCO₃) can also be used, although it is a weaker base and may require longer reaction times or higher temperatures. The choice of base can sometimes influence the selectivity of mono- versus di-alkylation.
Q5: Is it possible to perform this reaction without a solvent?
A5: While some N-alkylation reactions can be performed neat (without a solvent), it is generally not recommended for this synthesis. The reaction is exothermic, and a solvent helps to control the temperature and prevent localized overheating, which can lead to increased side product formation and degradation. A solvent also ensures proper mixing of the reactants.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Optimization of reaction conditions for N1-Benzylbenzene-1,4-diamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N1-Benzylbenzene-1,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Direct N-benzylation: This is a one-step process involving the reaction of p-phenylenediamine with a benzyl halide (such as benzyl bromide) in the presence of a base.[1][2]
-
Two-step reductive amination: This method involves the initial reaction of a nitroaniline derivative with a benzylating agent, followed by the reduction of the nitro group to an amine.[3]
Q2: What is the main challenge in the synthesis of this compound?
A2: The primary challenge is controlling the selectivity of the reaction to favor the formation of the mono-benzylated product (this compound) over the di-benzylated byproduct (N,N'-dibenzylbenzene-1,4-diamine). Over-alkylation is a common issue.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4][5] This allows for the visualization of the consumption of starting materials and the formation of the product and any byproducts.
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a white crystalline solid.[1] It is soluble in organic solvents like ethanol, chloroform, and dimethylformamide.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no product yield | Inactive reagents: The p-phenylenediamine may have oxidized, or the benzyl bromide may have degraded. | Use fresh or purified p-phenylenediamine. Ensure the benzyl bromide is of high quality and has been stored properly. |
| Inappropriate base: The chosen base may not be strong enough to deprotonate the amine, or it may be sterically hindered. | Consider using a stronger base or a different class of base (e.g., an inorganic carbonate vs. an organic amine). | |
| Low reaction temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring the reaction by TLC to avoid byproduct formation. | |
| Formation of significant amounts of N,N'-dibenzylbenzene-1,4-diamine (over-alkylation) | Incorrect stoichiometry: An excess of benzyl bromide will favor the formation of the di-substituted product. | Use a 1:1 or slightly less than 1:1 molar ratio of benzyl bromide to p-phenylenediamine. |
| High reaction temperature: Higher temperatures can increase the rate of the second benzylation. | Maintain a lower reaction temperature. Consider starting the reaction at a lower temperature and gradually increasing it if necessary. | |
| Prolonged reaction time: Allowing the reaction to proceed for too long after the formation of the mono-benzylated product can lead to further reaction. | Monitor the reaction closely by TLC and quench the reaction once the desired product is maximized. | |
| Product is difficult to purify | Presence of both mono- and di-benzylated products: These compounds can have similar polarities, making separation by column chromatography challenging. | Optimize the reaction conditions to minimize the formation of the di-benzylated product. For purification, consider using a long chromatography column with a shallow solvent gradient. |
| Oiling out during recrystallization: The product may not be soluble enough in the chosen solvent system at low temperatures. | Experiment with different solvent systems for recrystallization. A mixture of a polar and a non-polar solvent can be effective.[6] | |
| Reaction mixture turns dark purple or black | Oxidation of p-phenylenediamine: p-Phenylenediamine and its derivatives are susceptible to air oxidation, which can lead to colored impurities.[7][8] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
Experimental Protocols
Protocol 1: Direct N-benzylation of p-Phenylenediamine
This protocol is based on the direct reaction of p-phenylenediamine with benzyl bromide.
Materials:
-
p-Phenylenediamine
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve p-phenylenediamine (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Slowly add benzyl bromide (1 equivalent) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[6]
Protocol 2: Two-Step Synthesis via Nucleophilic Aromatic Substitution and Reduction
This protocol involves the reaction of 1-fluoro-2-nitrobenzene with a benzylamine derivative followed by catalytic hydrogenation.[3]
Step 1: Synthesis of N-benzyl-2-nitroaniline derivative
-
In a round-bottom flask, combine the substituted benzylamine (1 equivalent), 1-fluoro-2-nitrobenzene (1 equivalent), and potassium carbonate (1 equivalent) in anhydrous DMF.
-
Stir the mixture at room temperature for 72 hours.[3]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
Step 2: Reduction of the nitro group
-
Dissolve the N-benzyl-2-nitroaniline derivative from Step 1 in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture in a Paar shaker apparatus under a hydrogen atmosphere (e.g., 4 bar) at 25°C for 6 hours.[3]
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Evaporate the volatile components in vacuo to obtain the product. The product may be pure enough for further use or can be purified by column chromatography.[3]
Data Presentation
Table 1: Effect of Base on the N-alkylation of Amines
| Entry | Base | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) |
| 1 | Cs2CO3 | High | Low |
| 2 | K2CO3 | Moderate to High | Increases compared to Cs2CO3 |
| 3 | Na2CO3 | Moderate | Higher |
| 4 | Et3N | Low | High |
Note: This table is a qualitative summary based on general principles of N-alkylation reactions of amines with alkyl halides.[9] The basicity and solubility of the base play a crucial role in the chemoselectivity of the reaction.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 17272-83-2 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. N*1*-BENZYL-4-CHLORO-BENZENE-1,2-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. cir-safety.org [cir-safety.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N1-Benzylbenzene-1,4-diamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N1-Benzylbenzene-1,4-diamine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are two primary methods for the synthesis of this compound:
-
Direct N-Alkylation: This is a common method involving the reaction of p-phenylenediamine with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base. This process proceeds via a nucleophilic substitution mechanism.
-
Reductive Amination: This two-step approach involves the reaction of a nitroaniline precursor with benzaldehyde, followed by the reduction of the nitro group. For instance, p-nitroaniline can be reacted with benzaldehyde to form an imine, which is then reduced, followed by the reduction of the nitro group to an amine.
Q2: My reaction yield is low. What are the potential causes and solutions?
Low yields can arise from several factors. The table below outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature, carefully monitoring for product degradation. - Ensure starting materials are pure and dry. |
| Side Reactions | - Control the stoichiometry of reactants carefully to minimize the formation of byproducts like N,N'-dibenzylbenzene-1,4-diamine.[1] - Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of dialkylation. |
| Poor Nucleophilicity of the Amine | - Select an appropriate base to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate or sodium hydride. |
| Product Loss During Workup | - Optimize the pH during aqueous extraction to minimize the solubility of the product in the aqueous phase. - Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent. |
Q3: I am observing significant amounts of the di-benzylated byproduct. How can I minimize its formation?
The formation of N,N'-dibenzylbenzene-1,4-diamine is a common side reaction. To favor mono-alkylation, consider the following:
-
Stoichiometry: Use a molar excess of p-phenylenediamine relative to the benzyl halide. A 1:1 molar ratio of the amine to the alkylating agent is a good starting point to control selectivity.[1]
-
Slow Addition: Add the benzyl halide to the reaction mixture slowly and at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, reducing the chance of a second alkylation event on the already mono-alkylated product.
-
Protecting Groups: For more complex syntheses requiring high purity, consider using a protecting group strategy to block one of the amine functionalities on p-phenylenediamine, perform the benzylation, and then deprotect.
Q4: What are the best methods for purifying the crude this compound?
The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is an effective technique for removing impurities. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A mixture of ethanol and water, or a hydrocarbon solvent like hexane with a more polar co-solvent such as ethyl acetate, may be effective.
-
Column Chromatography: Silica gel column chromatography is a reliable method for separating the desired mono-benzylated product from unreacted starting materials and the di-benzylated byproduct. A common eluent system for similar compounds is a mixture of ethyl acetate and hexane.[2]
Q5: My purified product is discolored. What is the cause and how can I prevent it?
Aromatic amines, including this compound, are susceptible to oxidation, which can lead to discoloration (often turning darker). To minimize this:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Storage: Store the purified product in a cool, dark place under an inert atmosphere.
-
Degassed Solvents: Use degassed solvents for both the reaction and purification to remove dissolved oxygen.
Experimental Protocols
Method 1: Direct N-Alkylation of p-Phenylenediamine
This protocol is a general guideline for the direct synthesis of this compound.
Materials:
-
p-Phenylenediamine
-
Benzyl chloride or Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-phenylenediamine (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable slurry.
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of benzyl chloride (1.0 equivalent) in anhydrous acetonitrile to the refluxing mixture over 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Method 2: Two-Step Synthesis via Reductive Amination (Adapted from a similar synthesis)[3]
This method involves the formation of an N-substituted nitroaniline intermediate, followed by reduction.
Step 1: Synthesis of N-Benzyl-4-nitroaniline
-
In a round-bottom flask, dissolve 4-nitroaniline (1.0 equivalent) and a suitable base (e.g., potassium carbonate, 1.1 equivalents) in an anhydrous solvent such as DMF.
-
Add benzylamine (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature for an extended period (e.g., 72 hours), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-nitroaniline.
Step 2: Reduction of N-Benzyl-4-nitroaniline
-
Dissolve the crude N-benzyl-4-nitroaniline from Step 1 in ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization as described in Method 1.
Data Presentation
Table 1: Reactants and Their Roles in Direct N-Alkylation
| Reactant | Role | Key Considerations |
| p-Phenylenediamine | Nucleophile | Molar excess can favor mono-alkylation. |
| Benzyl Halide | Electrophile | Benzyl bromide is more reactive than benzyl chloride. |
| Base (e.g., K₂CO₃) | Proton Scavenger | Increases the nucleophilicity of the amine. |
| Solvent (e.g., Acetonitrile) | Reaction Medium | Should be anhydrous to prevent side reactions. |
Table 2: Common Solvents for Purification
| Purification Method | Solvent System | Notes |
| Recrystallization | Ethanol/Water, Hexane/Ethyl Acetate | The ideal ratio should be determined experimentally. |
| Column Chromatography | Ethyl Acetate/Hexane | A gradient elution is often effective for separating mono- and di-alkylated products. |
Visualizations
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for the direct N-alkylation synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of N1-Benzylbenzene-1,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N1-Benzylbenzene-1,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the direct N-alkylation of p-phenylenediamine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. This nucleophilic substitution reaction is favored for its straightforward approach. Alternative methods like reductive amination of p-phenylenediamine with benzaldehyde are also employed to achieve higher selectivity.
Q2: What are the primary side reactions I should be aware of during the synthesis?
A2: The two main side reactions of concern are:
-
Over-alkylation: Formation of N,N'-dibenzylbenzene-1,4-diamine due to the reaction of the mono-benzylated product with another equivalent of the benzylating agent. The mono-alkylated product can be more nucleophilic than the starting p-phenylenediamine, making it susceptible to further reaction.
-
Oxidation: p-Phenylenediamine and its derivatives are prone to oxidation, especially when exposed to air, which can lead to the formation of colored impurities, such as quinone-type compounds.[1][2][3][4] This can result in a darkened product.
Q3: How can I minimize the formation of the dibenzylated byproduct?
A3: To favor mono-benzylation and suppress the formation of the N,N'-dibenzyl byproduct, consider the following strategies:
-
Stoichiometry Control: Use a molar excess of p-phenylenediamine relative to the benzyl halide.
-
Slow Addition: Add the benzyl halide to the reaction mixture slowly, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reaction rate and improve selectivity.
Q4: My final product is discolored (e.g., brown or purple). What is the cause and how can I prevent it?
A4: Discoloration is typically due to the oxidation of the aromatic diamine product.[2] To prevent this:
-
Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to remove any impurities that might catalyze oxidation.
-
Storage: Store the final product under an inert atmosphere and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of the desired N1-benzyl product | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure the base is sufficiently strong and soluble in the reaction medium.- Check the quality of the starting materials and solvents. |
| Formation of significant amounts of N,N'-dibenzylbenzene-1,4-diamine. | - Increase the molar ratio of p-phenylenediamine to benzyl halide (see Table 1).- Add the benzyl halide dropwise over a longer period.- Lower the reaction temperature. | |
| Product is a dark, oily, or tarry substance | Extensive oxidation of the product and/or starting material. | - Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.- Use degassed solvents.- Consider adding an antioxidant, although this may complicate purification. |
| Reaction temperature was too high, leading to decomposition. | - Reduce the reaction temperature and monitor the reaction progress closely (e.g., by TLC). | |
| Difficulty in purifying the product by crystallization | Presence of unreacted p-phenylenediamine and/or the dibenzylated byproduct. | - Column chromatography is often effective for separating the mono- and di-substituted products from the starting material.- Optimize the stoichiometry and reaction conditions to maximize the formation of the desired product and simplify purification. |
| Inconsistent results between batches | Variability in the quality of reagents or reaction setup. | - Use reagents from the same batch if possible.- Ensure solvents are anhydrous if required by the reaction conditions.- Maintain consistent stirring speed and temperature control. |
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Product Distribution (Illustrative Data)
| Molar Ratio (p-phenylenediamine : Benzyl Halide) | This compound (Yield %) | N,N'-Dibenzylbenzene-1,4-diamine (Yield %) | Unreacted p-phenylenediamine (%) |
| 1 : 1 | ~ 50-60% | ~ 20-30% | ~ 10-20% |
| 2 : 1 | ~ 70-80% | ~ 5-15% | ~ 5-10% |
| 3 : 1 | ~ 85-95% | < 5% | < 5% |
Note: These are representative yields to illustrate the trend. Actual yields may vary based on specific reaction conditions.
Experimental Protocols
Key Experiment: Selective Mono-N-benzylation of p-Phenylenediamine
This protocol is designed to favor the formation of this compound.
Materials:
-
p-Phenylenediamine
-
Benzyl chloride (or benzyl bromide)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Ethanol or Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-phenylenediamine (e.g., 3 equivalents) and a base such as sodium bicarbonate (e.g., 1.5 equivalents) in a suitable solvent like ethanol.
-
Addition of Benzylating Agent: While stirring the mixture, slowly add a solution of benzyl chloride (1 equivalent) in the same solvent dropwise using a dropping funnel over a period of 1-2 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (or a specific temperature such as 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the benzyl chloride), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired mono-benzylated product from unreacted p-phenylenediamine and the dibenzylated byproduct.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Major side reactions in the synthesis of this compound.
References
Technical Support Center: Synthesis of N1-Benzylbenzene-1,4-diamine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of N1-Benzylbenzene-1,4-diamine. It is intended for researchers, scientists, and drug development professionals aiming to optimize their synthetic yields and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction is producing a significant amount of the di-benzylated byproduct (N1,N4-dibenzylbenzene-1,4-diamine). How can I improve the selectivity for the mono-benzylated product?
A1: Over-alkylation is a common challenge in the N-alkylation of amines because the mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation.[1][2] To favor mono-benzylation, consider the following strategies:
-
Stoichiometry Control: Use a large excess of p-phenylenediamine relative to the benzylating agent (e.g., benzyl bromide). This statistically favors the reaction of the benzylating agent with the more abundant starting material.[2][3]
-
Slow Addition: Add the benzylating agent slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the electrophile, reducing the likelihood of the more reactive this compound reacting further.[1]
-
Choice of Base: The basicity of the catalyst can influence selectivity. Stronger bases may favor mono-N-alkylation. For instance, cesium carbonate has been reported to suppress over-alkylation in N-alkylation of benzylamines.[4]
-
Lower Reaction Temperature: Reducing the reaction temperature can help decrease the rate of the second benzylation step.[3]
Q2: The yield of my reaction is very low. What are the potential causes and how can I improve it?
A2: Low yields can result from several factors, including incomplete reaction, side reactions, or product loss during workup.[3][5]
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at an appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature might be necessary.[3]
-
Reagent Purity: Impurities in starting materials or solvents can interfere with the reaction. Ensure that p-phenylenediamine, the benzylating agent, and the solvent are pure and dry.[3]
-
-
Side Reactions:
-
Oxidation: Phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Product Loss During Workup:
-
Extraction: The product may have some solubility in the aqueous phase during extraction. Ensure thorough extraction with an appropriate organic solvent.
-
Purification: The choice of purification method is crucial. Column chromatography on silica gel is a common method for purifying N-alkylated amines.[6]
-
Q3: My final product is dark in color. How can I obtain a white or off-white solid?
A3: The dark color is often due to the presence of oxidized impurities. Phenylenediamines are known to darken upon exposure to air.[7]
-
Inert Atmosphere: Perform the reaction and workup under an inert atmosphere to minimize oxidation.
-
Purification:
-
Column Chromatography: This is an effective method for removing colored impurities.
-
Recrystallization: Recrystallization from a suitable solvent system can also help in obtaining a purer, lighter-colored product.
-
Charcoal Treatment: Treating a solution of the crude product with activated charcoal can help remove colored impurities before recrystallization.
-
Q4: What is an alternative synthetic route to direct benzylation that might offer better control and yield?
A4: Reductive amination is a highly effective alternative that can provide greater control over mono-alkylation and avoid the issue of over-alkylation.[1][3] This method involves two main steps:
-
Imine Formation: Reaction of p-phenylenediamine with benzaldehyde to form an imine intermediate.
-
Reduction: In-situ reduction of the imine to the corresponding secondary amine.
This method is often preferred for its high selectivity.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different synthetic approaches to N-alkylated aromatic diamines, providing a basis for comparison.
| Synthesis Method | Key Reagents | Typical Solvent | Base | Temperature (°C) | Reaction Time | Reported Yield | Reference |
| Direct N-Alkylation | p-Phenylenediamine, Benzyl Bromide | Toluene | Cs2CO3 | 140 | 24 h | Up to 98% (for analogous reactions) | [4][8] |
| Reductive Amination | p-Phenylenediamine, Benzaldehyde, Reducing Agent (e.g., NaBH4) | Methanol/ Chloroform | - | Room Temp | Overnight | 66-94% (for analogous reactions) | [9] |
| Nucleophilic Aromatic Substitution & Reduction | 4-Nitroaniline, Benzyl Bromide, then Reduction (e.g., H2/Pd-C) | DMF, then Ethanol | K2CO3 | 25, then 25 | 72 h, then 6 h | ~95% (for analogous reactions) | [10] |
Experimental Protocols
Method 1: Direct N-Alkylation of p-Phenylenediamine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine (e.g., 5 equivalents) and a suitable base such as cesium carbonate (e.g., 2 equivalents) in an appropriate solvent like toluene.[4][8]
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 140 °C) and monitor the progress by TLC.[8]
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: Reductive Amination
This protocol provides a selective route to the mono-benzylated product.
-
Imine Formation: In a round-bottom flask, dissolve p-phenylenediamine (1 equivalent) and benzaldehyde (1 equivalent) in methanol. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (e.g., 1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for the direct N-alkylation synthesis method.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of N1-Benzylbenzene-1,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N1-Benzylbenzene-1,4-diamine (CAS: 17272-83-2).
Frequently Asked Questions (FAQs)
Q1: What are the primary physical properties of this compound?
This compound is a white crystalline solid at room temperature.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄N₂ | [1][2] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 30°C or 145-148°C | [1][2] |
| Boiling Point | 366.7 ± 17.0 °C (Predicted) | [2] |
| Solubility | Soluble in ethanol, chloroform, DMF; Poorly soluble in water. | [1][2] |
Note on Melting Point: There is a significant discrepancy in reported melting points. The lower value of 30°C is cited as experimentally determined and is consistent with a flexible alkyl-aryl structure.[1] The higher value of 145-148°C may correspond to a salt form (e.g., hydrochloride) or a different polymorph. It is crucial to determine the melting point of your synthesized material to confirm its identity.
Q2: What are the common impurities found in crude this compound?
Impurities largely depend on the synthetic route.
-
From Nucleophilic Substitution (p-phenylenediamine + benzyl halide):
-
Unreacted p-phenylenediamine.
-
Over-alkylated product: N,N'-dibenzylbenzene-1,4-diamine. Direct alkylation can be difficult to control.
-
-
From Reductive Amination (p-phenylenediamine + benzaldehyde):
-
Unreacted starting materials.
-
Byproducts from side reactions of the aldehyde or reducing agent.[3]
-
-
General Impurities (Route Independent):
-
Oxidation Products: Aromatic amines are susceptible to air oxidation, which often results in highly colored impurities. The parent compound, p-phenylenediamine, is known to darken upon air exposure.[4]
-
Solvent Residues: Residual solvents from the reaction or initial workup.
-
Q3: How should I store this compound to prevent degradation?
To minimize degradation, especially oxidation, the compound should be stored in a dark place, under an inert atmosphere (e.g., argon or nitrogen), at room temperature.[2] The material has moderate hygroscopic tendencies, so storage under controlled humidity is also recommended to maintain its crystalline integrity.[1]
Q4: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are:
-
Recrystallization: Effective due to the compound's crystalline nature.[1] Requires careful solvent selection.
-
Column Chromatography: A versatile technique, but requires special considerations due to the basic nature of the amine.
-
Vacuum Distillation: Potentially viable for large-scale purification given the high boiling point, though thermal stability should be considered.[1]
Purification & Troubleshooting Guides
This section provides detailed protocols for common purification techniques and troubleshooting advice for issues you may encounter.
General Purification Workflow
The following diagram outlines a general workflow for the purification of this compound after synthesis and initial workup.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid sample. The key is to find a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.
Methodology: Solvent Screening
-
Place ~20-30 mg of your crude product into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexane) dropwise at room temperature until the solid is just submerged. Observe solubility.
-
If the compound is insoluble at room temperature, heat the tube gently. If it dissolves, it's a potential candidate solvent.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
An ideal solvent will show poor solubility at low temperatures and high solubility at high temperatures.[5] If no single solvent is ideal, try a solvent-pair system (e.g., Ethanol/Water, Toluene/Hexane).
Methodology: Bulk Recrystallization
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.
-
Once crystals begin to form, cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
This method is necessary for separating the target compound from impurities with similar polarity. Due to the basic nature of amines, modifications to standard silica gel chromatography are essential.
Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find an eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides a retention factor (Rf) of ~0.2-0.4 for the desired compound. Crucially, add 0.5-1% triethylamine (TEA) to the eluent system to prevent peak tailing. [6][7]
-
Column Packing: Prepare a flash column with silica gel, packing it with the non-polar component of your eluent.
-
Equilibration: Equilibrate the column by flushing with 2-3 column volumes of the starting eluent mixture (including the TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[8]
-
Elution: Run the column, collecting fractions. You may use a gradient elution (gradually increasing solvent polarity) to elute your product after less polar impurities have passed through.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: Removing the high-boiling TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.[6]
Troubleshooting Guide for Column Chromatography
This guide addresses common problems encountered during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe peak tailing or streaking on TLC/Column. | The basic amine is interacting strongly with acidic silanol groups on the silica surface.[6][7] | Add a basic modifier like 0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent. This neutralizes the acidic sites.[6] |
| Product is not eluting from the column. | 1. The eluent is not polar enough.2. Strong adsorption to the silica gel (see above). | 1. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate or methanol).2. Ensure TEA is present in the eluent. A "flush" with 5-10% Methanol in DCM containing 1% TEA can be used.[6] |
| Purified product is colored (yellow/brown). | Co-elution of colored oxidation byproducts. Aromatic amines are prone to oxidation. | 1. Work quickly and minimize exposure of the compound to air and light.2. Consider a final recrystallization step with activated charcoal after the column to remove color. |
| Poor separation between product and an impurity. | The chosen eluent system has poor selectivity for the two compounds. | Try a different solvent system. For example, if Hexane/Ethyl Acetate fails, try Dichloromethane/Methanol or Toluene/Acetone (always with added TEA). |
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for troubleshooting common column chromatography issues.
Caption: Decision tree for troubleshooting amine column chromatography.
References
- 1. Buy this compound | 17272-83-2 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 4. US2946822A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: N1-Benzylbenzene-1,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N1-Benzylbenzene-1,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: To ensure the longevity and integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[1][2] This minimizes degradation from moisture, light, and oxygen.
Q2: How stable is this compound at room temperature?
A: this compound is a white crystalline solid at room temperature and is generally stable under standard atmospheric conditions.[3] However, prolonged exposure to light and air can lead to gradual degradation. For long-term storage, adherence to the recommended storage conditions is crucial.
Q3: What are the known degradation pathways for this compound?
A: The primary degradation pathways for this compound include:
-
Oxidation: The amine groups are susceptible to oxidation, which can be accelerated by the presence of oxygen and light, leading to the formation of colored impurities.[3]
-
Photodegradation: The compound shows moderate photostability and can degrade upon prolonged exposure to ultraviolet (UV) radiation.[3]
-
Thermal Decomposition: It exhibits good thermal stability up to approximately 200°C.[3] Above this temperature, decomposition can occur, with the process being significantly accelerated in the presence of oxygen.[3]
Q4: Is this compound sensitive to moisture?
A: Yes, due to the presence of amino groups, this compound has moderate hygroscopic tendencies and can absorb atmospheric moisture. This can potentially lead to degradation, so storage in a dry environment is recommended.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing or browning) | Oxidation due to improper storage (exposure to air and/or light). | Discard the discolored compound as it may contain impurities that could affect experimental results. For future prevention, store the compound under an inert atmosphere in a dark, cool, and dry place. |
| Inconsistent or unexpected experimental results | Degradation of the compound due to improper handling or storage. | Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh, properly stored batch of the compound for subsequent experiments. |
| Poor solubility in organic solvents | The compound may have degraded and formed less soluble polymeric byproducts. | Confirm the identity and purity of the compound. If degradation is suspected, it is best to use a fresh sample. |
| Precipitate formation in a stock solution | The solution may be supersaturated, or the compound may be degrading over time in the solvent. | Try gently warming the solution to redissolve the precipitate. If this fails, or if the precipitate reappears upon cooling, prepare a fresh solution. It is advisable to prepare stock solutions fresh for each experiment. |
Stability Data
| Condition | Parameter | Value | Remarks |
| Thermal Stability | Decomposition Temperature | > 200°C | In an inert atmosphere.[3] |
| Photostability | UV Exposure | Moderate degradation | Gradual degradation upon prolonged exposure to UV light.[3] |
| Hygroscopicity | Humidity | Moderately hygroscopic | Absorbs atmospheric moisture.[3] |
| Chemical Stability | pH | Stable in neutral conditions | Susceptible to reaction with strong acids and strong oxidizing agents.[2] |
Experimental Protocols
Protocol for Assessing Thermal Stability using Thermal Gravimetric Analysis (TGA)
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan.
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.
-
Heat the sample from room temperature to a final temperature of 500°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the weight loss of the sample as a function of temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
Protocol for Assessing Photostability (Forced Degradation Study)
-
Sample Preparation:
-
Solid State: Spread a thin layer of this compound in a shallow, transparent container.
-
Solution State: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
-
Exposure:
-
Place the samples in a photostability chamber equipped with a UV lamp.
-
Expose the samples to a controlled dose of UV radiation.
-
Simultaneously, keep control samples (wrapped in aluminum foil to protect from light) under the same temperature and humidity conditions.
-
-
Analysis:
-
At predetermined time points, withdraw samples and analyze them using a stability-indicating HPLC method (see below).
-
Compare the chromatograms of the exposed samples to the control samples to determine the extent of degradation.
-
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from its degradation products.
Workflow Diagram
Caption: Troubleshooting workflow for stability-related issues.
References
Technical Support Center: N1-Benzylbenzene-1,4-diamine Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of N1-Benzylbenzene-1,4-diamine. The information herein is designed to address common issues encountered during experimental studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of structurally similar aromatic amines, this compound is susceptible to degradation primarily through two pathways: oxidation and photodegradation .[1] The specific pathway and resulting products will depend on the experimental conditions, including the presence of oxidizing agents, exposure to light, pH, and temperature.
Q2: What are the likely initial steps in the oxidative degradation of this compound?
A2: The initial step in the oxidation of this compound is the removal of an electron from one of the nitrogen atoms to form a radical cation. This is often followed by the loss of a proton to yield a neutral radical. Further oxidation leads to the formation of a quinonediimine species, which is a highly reactive intermediate.[2][3]
Q3: What types of products can be expected from the degradation of this compound?
A3: The degradation of this compound can lead to a complex mixture of products. Depending on the pathway, you may observe:
-
Oligomers and Polymers: The reactive quinonediimine intermediate can react with other molecules of this compound or its degradation products to form dimers, trimers (such as structures analogous to Bandrowski's base), and larger oligomers.[4]
-
Ring-Opened Products: Under aggressive oxidative conditions (e.g., in the presence of strong oxidizing agents like hydroxyl radicals), the aromatic rings can be cleaved, leading to smaller, aliphatic molecules.[5]
-
Products from Benzyl Group Cleavage: The benzyl group may be cleaved during degradation, potentially forming benzaldehyde or benzoic acid.
Q4: How does light exposure affect the stability of this compound solutions?
A4: Exposure to light, particularly UV radiation, can induce photodegradation. This process can be initiated by the absorption of light by the molecule, leading to the formation of excited states that can then undergo various reactions, including oxidation in the presence of oxygen.[6] The photodegradation of similar aromatic amines is known to be mediated by reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[1]
Q5: What are the key experimental factors that influence the degradation rate?
A5: Several factors can significantly impact the degradation rate of this compound:
-
Presence of Oxidants: The type and concentration of oxidizing agents (e.g., hydrogen peroxide, dissolved oxygen, metal ions) will directly affect the rate of oxidative degradation.
-
Light Intensity and Wavelength: For photodegradation studies, the intensity and wavelength of the light source are critical parameters.
-
pH: The pH of the solution can influence the stability of the compound and its intermediates. For instance, the formation of Bandrowski's base from p-phenylenediamine is favored under alkaline conditions.[4]
-
Temperature: Higher temperatures generally accelerate the rates of chemical reactions, including degradation.
-
Solvent: The choice of solvent can affect the stability of the compound and the solubility of its degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in degradation studies.
-
Possible Cause: Uncontrolled exposure to light or oxygen.
-
Troubleshooting Steps:
-
Ensure all experiments are conducted under controlled lighting conditions. Use amber glassware or cover vessels with aluminum foil to protect samples from light.
-
If studying oxidative degradation, ensure consistent aeration or a controlled atmosphere. Conversely, if trying to minimize oxidation, degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Possible Cause: Instability of the compound in the chosen solvent or buffer.
-
Troubleshooting Steps:
-
Perform a preliminary stability study of this compound in your experimental medium without the degradation initiator (e.g., oxidant or light).
-
Analyze samples at different time points to assess the baseline stability. Consider adjusting the pH or choosing an alternative solvent system if significant degradation is observed. Some aromatic amines show greater stability in aprotic solvents.
-
-
Issue 2: Difficulty in analyzing this compound and its degradation products by HPLC.
-
Possible Cause: Poor peak shape (e.g., tailing) for the parent compound.
-
Troubleshooting Steps:
-
Aromatic amines can exhibit peak tailing due to interactions with residual silanol groups on the HPLC column.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a consistent ionization state.
-
Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (TEA) (e.g., 0.1% v/v), into the mobile phase to block the active sites on the stationary phase.
-
Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping designed for the analysis of basic compounds.
-
-
-
Possible Cause: Co-elution of degradation products.
-
Troubleshooting Steps:
-
Optimize the Gradient: Adjust the gradient slope and duration to improve the separation of complex mixtures. A shallower gradient can often resolve closely eluting peaks.
-
Change the Stationary Phase: If co-elution persists, consider a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase).
-
Vary the Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can significantly alter the elution order of compounds.
-
-
Issue 3: Low or no detectable degradation products.
-
Possible Cause: Degradation conditions are too mild.
-
Troubleshooting Steps:
-
Increase the concentration of the oxidizing agent or the intensity of the light source.
-
Extend the duration of the experiment.
-
Increase the temperature, if appropriate for the degradation pathway being studied.
-
-
-
Possible Cause: Degradation products are not being detected by the chosen analytical method.
-
Troubleshooting Steps:
-
Use a More Universal Detector: If using a UV detector, ensure the wavelength is appropriate for the expected degradation products, which may have different absorption maxima than the parent compound. A diode array detector (DAD) or a mass spectrometer (MS) can provide more comprehensive detection.
-
Check for Insolubility: Degradation products, especially polymers, may precipitate out of solution. Visually inspect your samples and consider analyzing any precipitates.
-
-
Experimental Protocols
Protocol 1: General Procedure for Studying Oxidative Degradation
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare the reaction buffer or aqueous solution.
-
-
Reaction Setup:
-
In a reaction vessel (e.g., a round-bottom flask or a beaker), add the reaction buffer.
-
Spike the buffer with the this compound stock solution to achieve the desired final concentration.
-
Place the vessel on a magnetic stirrer and maintain a constant temperature using a water bath or heating mantle.
-
-
Initiation of Degradation:
-
Add the oxidizing agent (e.g., a predetermined concentration of hydrogen peroxide) to initiate the reaction.
-
-
Sampling:
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite for peroxide-based reactions) or by rapid dilution in the mobile phase for HPLC analysis.
-
-
Sample Analysis:
-
Analyze the samples by a validated analytical method, such as HPLC-UV/DAD or LC-MS, to determine the concentration of the parent compound and identify and quantify the degradation products.
-
Protocol 2: General Procedure for Studying Photodegradation
-
Solution Preparation:
-
Prepare a solution of this compound in a UV-transparent solvent (e.g., water, acetonitrile, or a mixture) in a quartz reaction vessel.
-
-
Reaction Setup:
-
Place the quartz vessel in a photoreactor equipped with a specific lamp (e.g., a mercury lamp or a xenon lamp).
-
Use filters if specific wavelengths are desired.
-
Maintain a constant temperature using a cooling system, as the lamps can generate significant heat.
-
Ensure consistent mixing with a magnetic stirrer.
-
-
Initiation of Degradation:
-
Turn on the light source to begin the irradiation.
-
-
Sampling:
-
At defined time points, withdraw aliquots from the reaction vessel. Protect the collected samples from further light exposure by using amber vials.
-
-
Sample Analysis:
-
Analyze the samples promptly using HPLC-UV/DAD or LC-MS to monitor the decrease in the parent compound concentration and the formation of photoproducts.
-
Data Presentation
Table 1: Hypothetical Degradation Data for this compound under Oxidative Conditions
| Time (minutes) | This compound Conc. (µg/mL) | Degradation Product A Conc. (µg/mL) | Degradation Product B Conc. (µg/mL) |
| 0 | 100.0 | 0.0 | 0.0 |
| 15 | 75.2 | 12.5 | 5.1 |
| 30 | 52.1 | 23.8 | 10.3 |
| 60 | 28.9 | 35.1 | 18.7 |
| 120 | 10.5 | 42.3 | 25.4 |
Table 2: Example HPLC Method Parameters for Analysis
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or Mass Spectrometry |
| Injection Volume | 5 µL |
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to prevent oxidation of N1-Benzylbenzene-1,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Benzylbenzene-1,4-diamine. The following information is designed to help prevent and troubleshoot issues related to the oxidation of this compound during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
This compound is a white crystalline solid at room temperature.[1] Its chemical structure, containing aromatic amine functional groups, makes it susceptible to oxidation.[2] The presence of atmospheric oxygen, light, and elevated temperatures can accelerate its degradation, leading to the formation of colored impurities, such as quinones, and a loss of compound integrity.[1][3]
Q2: How can I visually identify if my sample of this compound has oxidized?
A pure, unoxidized sample of this compound should be a white to off-white crystalline solid.[1] A key indicator of oxidation is a change in color. The appearance of yellow, brown, or even purple to black hues suggests the presence of oxidation byproducts.[1] For a more definitive assessment, analytical techniques such as HPLC can be employed to detect impurity peaks corresponding to oxidation products.
Q3: What are the primary products of this compound oxidation?
The oxidation of p-phenylenediamine derivatives like this compound typically proceeds through the formation of radical cations to generate quinone-type products.[2][3] These quinone-diimines are often highly colored and can potentially undergo further reactions, leading to a complex mixture of degradation products.
Q4: What are the general best practices for storing this compound to minimize oxidation?
To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to oxygen and light. The recommended storage conditions are in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[1] Using a tightly sealed container is also essential to prevent the ingress of air and moisture.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Problem 1: The solid this compound has developed a noticeable color (e.g., yellow or brown) during storage.
-
Potential Cause: The compound has been exposed to air and/or light, leading to oxidation. The container may not have been properly sealed, or it was not stored under an inert atmosphere.
-
Recommended Solutions:
-
Purification: If the oxidation is minor, the compound may be purified. Recrystallization from a suitable solvent under an inert atmosphere can remove colored impurities. Column chromatography can also be an effective purification method, though care must be taken as the basic nature of the amine can lead to strong adsorption on standard silica gel. Using a less acidic stationary phase or adding a basic modifier like triethylamine (0.1-1%) to the eluent can mitigate this issue.[5]
-
Prevention: For future storage, ensure the compound is in a tightly sealed, opaque container. Before sealing, flush the container with a dry, inert gas (nitrogen or argon) to displace any air. For long-term storage, consider placing the container inside a desiccator that is also under an inert atmosphere.
-
Problem 2: A solution of this compound in an organic solvent rapidly changes color.
-
Potential Cause: The solvent used was not deoxygenated. Dissolved oxygen in the solvent will readily oxidize the dissolved this compound.
-
Recommended Solutions:
-
Use Degassed Solvents: Always use solvents that have been thoroughly deoxygenated before dissolving the diamine. Common methods for degassing solvents include sparging with an inert gas (nitrogen or argon) for 15-30 minutes or using the freeze-pump-thaw technique (at least three cycles).
-
Work Under Inert Atmosphere: Prepare and handle the solution under a continuous flow of an inert gas using techniques such as a Schlenk line or in a glovebox. This will prevent atmospheric oxygen from dissolving into the solution.
-
Problem 3: Inconsistent results are observed in reactions involving this compound.
-
Potential Cause: The starting material may have partially oxidized, leading to lower effective concentration and the presence of reactive impurities that could interfere with the intended reaction.
-
Recommended Solutions:
-
Purity Check: Before use, check the purity of the this compound using an appropriate analytical method like HPLC or NMR spectroscopy.
-
Use Freshly Purified Material: If oxidation is suspected, purify the compound immediately before use.
-
Incorporate an Antioxidant: For reactions that are sensitive to trace amounts of oxidation, consider adding a small amount of a suitable antioxidant to the reaction mixture, provided it does not interfere with the desired chemistry.
-
Data Presentation
Table 1: Recommended Storage Conditions and Handling Summary for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, a primary oxidant.[1] |
| Temperature | Room temperature or below (e.g., 2-8°C) | Lower temperatures slow down the rate of chemical reactions, including oxidation. |
| Light | Store in a dark or opaque container | Protects the compound from light-induced degradation. |
| Container | Tightly sealed | Prevents ingress of air and moisture. |
| Handling | Use of Schlenk line or glovebox | Minimizes exposure to air during weighing and transfer. |
| Solvents | Degassed prior to use | Removes dissolved oxygen which can cause rapid oxidation in solution. |
Experimental Protocols
Protocol 1: Handling Solid this compound using a Schlenk Line
This protocol outlines the steps for safely weighing and transferring solid this compound while minimizing exposure to air.
-
Preparation of Glassware:
-
Ensure all glassware (e.g., Schlenk flask, spatulas) is clean and thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) to remove any adsorbed moisture.
-
Assemble the hot glassware and attach it to the Schlenk line.
-
-
Purging the Schlenk Flask:
-
Connect the Schlenk flask to the dual-manifold Schlenk line.
-
Perform at least three vacuum/inert gas backfill cycles to ensure the flask is free of air and moisture. To do this, evacuate the flask under vacuum for 5-10 minutes, then slowly refill it with a dry inert gas (nitrogen or argon).
-
-
Weighing and Transfer:
-
Under a positive pressure of inert gas (as indicated by the oil bubbler on the Schlenk line), carefully remove the stopper of the Schlenk flask.
-
Quickly add the desired amount of this compound to the flask. It is advisable to have a slight outflow of inert gas from the flask opening to prevent air from entering.
-
Immediately reseal the flask with the stopper.
-
If necessary, perform another vacuum/inert gas cycle to remove any air that may have entered during the transfer.
-
-
Dissolution (if required):
-
To dissolve the solid, add a degassed solvent via a cannula or a gas-tight syringe through a rubber septum on a side arm of the Schlenk flask.
-
Protocol 2: Preparation of a Sample for HPLC Analysis to Monitor Oxidation
This protocol describes how to prepare a solution of this compound for HPLC analysis to assess its purity and detect any oxidation products.
-
Preparation of Mobile Phase and Diluent:
-
Prepare the HPLC mobile phase (e.g., a mixture of acetonitrile and a suitable aqueous buffer) and the diluent.
-
Degas the mobile phase and diluent by sparging with helium or by sonication under vacuum.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) in a clean, dry vial. To minimize oxidation during weighing, this can be done quickly in the air or, for highest accuracy, inside a glovebox.
-
Add a precise volume of the degassed diluent to the vial to achieve the desired concentration.
-
Cap the vial immediately and vortex or sonicate briefly to ensure complete dissolution.
-
-
Filtration and Injection:
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (compatible with the solvent) into an HPLC vial.
-
Immediately cap the HPLC vial and place it in the autosampler for analysis.
-
-
HPLC Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, monitoring at a wavelength where both the parent compound and potential colored impurities absorb (e.g., 254 nm and a higher wavelength in the visible range if colored impurities are expected).
-
Injection Volume: 10-20 µL.
-
Mandatory Visualization
Caption: Oxidation pathway of this compound and preventative measures.
Caption: Recommended experimental workflow for using this compound.
References
Technical Support Center: Scaling Up the Synthesis of N1-Benzylbenzene-1,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of N1-Benzylbenzene-1,4-diamine. It includes troubleshooting for common issues, detailed experimental protocols, and comparative data to facilitate a smooth transition from lab-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most frequently cited method is the direct N-alkylation (monobenzylation) of p-phenylenediamine with a benzyl halide, such as benzyl bromide, in the presence of a base.[1][2] This is a nucleophilic substitution reaction. For greater control and potentially higher purity on a large scale, a two-step approach involving the nucleophilic aromatic substitution of a protected diamine or a nitroaniline precursor, followed by a reduction step, can also be employed.[3]
Q2: What are the primary challenges when scaling up this synthesis? A2: The most significant challenge is managing selectivity to prevent over-alkylation, which leads to the formation of the N,N'-dibenzylbenzene-1,4-diamine byproduct.[4][5] Other common scale-up issues include ensuring efficient heat transfer and mixing in larger reactors, managing the exothermic nature of the reaction, and developing a robust and scalable purification method to handle larger volumes.[6]
Q3: How can the formation of the N,N'-dibenzylated byproduct be minimized? A3: Over-alkylation occurs because the mono-benzylated product is often more nucleophilic than the starting p-phenylenediamine.[5] To minimize this, you can:
-
Control Stoichiometry: Use a large excess of p-phenylenediamine relative to the benzyl halide to statistically favor mono-alkylation.[4]
-
Slow Addition: Add the benzyl halide to the reaction mixture slowly, using a syringe pump or dropping funnel, to maintain its concentration at a low level.[7] This reduces the likelihood that the more reactive product will react again.
Q4: What are the recommended purification methods for large-scale batches? A4: While column chromatography is effective for purification at the lab scale, it can be costly and time-consuming for large quantities.[3] For industrial-scale purification, methods like vacuum distillation or recrystallization are often more practical and economical. The choice depends on the physical properties of the product and impurities, such as boiling points and solubilities.
Q5: What are the key safety considerations for this reaction? A5: The starting material, p-phenylenediamine (PPD), is a known contact allergen and can cause severe dermatitis upon exposure.[8][9] Acute exposure to high levels of PPD may lead to a range of toxic effects, including respiratory issues and renal failure.[9][10] It is crucial to handle PPD with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. Benzyl bromide is a lachrymator and should also be handled with care.
Troubleshooting Guides
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction is not going to completion, or the final yield is significantly lower than expected. What are the potential causes and solutions? A: Low yields can stem from several factors, especially during scale-up.[11]
-
Potential Cause 1: Inappropriate Reaction Conditions. The reaction may require specific temperatures to proceed efficiently. Excessively high temperatures can lead to decomposition, while low temperatures can result in a slow or stalled reaction.[11]
-
Solution: Gradually optimize the reaction temperature. Monitor the reaction progress using TLC or HPLC to find the optimal balance between reaction rate and byproduct formation.
-
-
Potential Cause 2: Poor Reagent Quality. Impurities in starting materials or solvents, particularly moisture, can interfere with the reaction.[11]
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous. Dry solvents using standard laboratory procedures if necessary.
-
-
Potential Cause 3: Inefficient Mixing. On a larger scale, inadequate agitation can lead to localized concentration gradients and temperature differences, hindering the reaction.
-
Solution: Use an appropriate overhead mechanical stirrer for pilot-scale reactors to ensure the reaction mixture is homogeneous.
-
-
Potential Cause 4: Product Loss During Workup. The desired product may be partially lost during aqueous extraction phases if it has some water solubility.[11]
-
Solution: Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent to recover any dissolved product.
-
Issue 2: High Levels of Over-alkylation Byproduct
Q: My final product is contaminated with a significant amount of N,N'-dibenzylbenzene-1,4-diamine. How can I improve the selectivity for the mono-substituted product? A: This is the most common selectivity issue.[4]
-
Potential Cause 1: High Relative Concentration of Alkylating Agent. If the benzyl halide concentration is too high, it will react with the more nucleophilic mono-substituted product as it forms.[5]
-
Potential Cause 2: Reaction Temperature is Too High. Higher temperatures can sometimes favor the faster, less selective dialkylation reaction.
-
Solution: Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time, to improve selectivity.
-
Issue 3: Product Discoloration (Oxidation)
Q: The isolated product is dark brown or black instead of the expected white or off-white solid. What causes this and how can it be prevented? A: Phenylenediamines are susceptible to air oxidation, which forms highly colored impurities.[8]
-
Potential Cause 1: Exposure to Air at High Temperatures. The presence of oxygen during the reaction or workup, especially when heated, will accelerate oxidation.[12]
-
Solution: Run the reaction under an inert atmosphere, such as nitrogen or argon.[12] During workup, sparging solvents with an inert gas and minimizing the exposure of the product to air can help.
-
-
Potential Cause 2: Impure Starting Material. If the starting p-phenylenediamine has already oxidized (appears darkened), it can introduce color into the final product.[8]
-
Solution: Use fresh, high-purity p-phenylenediamine. If the material is old or discolored, it may need to be purified before use.
-
Data Presentation
Table 1: Comparison of Key Synthesis Parameters for Scale-Up
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot Scale (e.g., 100-1000 g) | Key Considerations for Scale-Up |
| p-Phenylenediamine:Benzyl Bromide Ratio | 1.5 - 3.0 : 1 | 2.0 - 5.0 : 1 | Increasing the excess of the diamine improves selectivity but impacts cost and downstream purification. |
| Solvent Volume | 10-20 mL / g of limiting reagent | 5-10 mL / g of limiting reagent | Concentration should be optimized to balance reaction rate, heat transfer, and solvent cost. |
| Addition Time of Benzyl Bromide | 5 - 15 minutes | 1 - 4 hours | Slow, controlled addition is critical to manage exotherm and minimize over-alkylation.[7] |
| Temperature Control | Heating mantle, oil bath | Jacketed reactor with thermal fluid | Efficient heat removal is crucial to prevent runaway reactions and byproduct formation. |
| Typical Yield (Mono-product) | 70-85% | 65-80% | Yields may slightly decrease on scale-up due to challenges in mixing and purification. |
| Purification Method | Flash Column Chromatography | Recrystallization / Vacuum Distillation | Chromatography is generally not viable for large quantities.[3] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Improper temperature, impure reagents, product loss in workup.[11] | Optimize temperature, ensure anhydrous conditions, perform back-extraction of aqueous layers. |
| Over-alkylation | Incorrect stoichiometry, rapid addition of alkylating agent.[4] | Increase excess of diamine, add benzyl halide slowly via dropping funnel. |
| Product Oxidation | Exposure to air during reaction or workup.[8][12] | Maintain an inert (N2/Ar) atmosphere throughout the process. |
| Difficult Purification | Similar physical properties of product and byproducts. | Optimize reaction selectivity first; explore recrystallization with a solvent screen. |
Experimental Protocols
Protocol 1: Direct N-Benzylation of p-Phenylenediamine
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a reflux condenser, a temperature probe, a dropping funnel, and an inlet for inert gas (Nitrogen).
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with p-phenylenediamine (3.0 eq.) and a suitable solvent (e.g., ethanol or acetonitrile). Begin agitation.
-
Heating: Heat the mixture to a moderate temperature (e.g., 50-60 °C) until the solid is fully dissolved.
-
Slow Addition: Dissolve benzyl bromide (1.0 eq.) in the reaction solvent and add it to the dropping funnel. Add the benzyl bromide solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours after the addition is finished.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine to remove excess diamine and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain this compound as a solid.
Visualizations
Reaction Pathway Diagram
Caption: Reaction scheme showing the desired mono-alkylation pathway and the competing over-alkylation side reaction.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart to diagnose and address the root causes of low reaction yield.
References
- 1. Buy this compound | 17272-83-2 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
- 10. Paraphenylenediamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in N1-Benzylbenzene-1,4-diamine Synthesis
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N1-Benzylbenzene-1,4-diamine, with a specific focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The synthesis, typically achieved through reductive amination of p-nitroaniline or similar routes, most commonly employs heterogeneous catalysts. These include noble metal catalysts like Palladium on carbon (Pd/C) and non-precious metal catalysts such as Raney Nickel.[1][2] These catalysts are favored for their high activity and ease of separation from the reaction mixture.
Q2: What are the primary causes of catalyst deactivation in this synthesis?
A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[3] The main causes can be categorized as:
-
Poisoning: This involves the strong chemisorption of impurities or byproducts onto the active sites of the catalyst.[3] For palladium and nickel catalysts, compounds containing sulfur, and even the reactant/product amines themselves, can act as poisons.[4][5] The strong coordination of amines to the palladium center can decrease catalytic activity.[5]
-
Fouling or Coking: This is the physical deposition of carbonaceous residues (coke) on the catalyst surface, which blocks active sites and pores.[3] This can be caused by the polymerization or decomposition of organic molecules at higher temperatures.[3][6]
-
Sintering (Thermal Degradation): At elevated temperatures, fine metal particles on the catalyst support can agglomerate into larger ones.[3][6] This process, known as sintering, reduces the active surface area and consequently lowers catalytic activity.[3]
-
Leaching: The active metal component of the catalyst may dissolve into the reaction mixture, leading to a permanent loss of activity.[7] This can be influenced by the solvent, temperature, and the nature of the catalyst support.
Q3: How can I identify the likely cause of my catalyst's deactivation?
A3: The nature and rate of deactivation can provide clues to the underlying mechanism:
-
Sudden, severe deactivation often points to strong poisoning by a contaminant in the feedstock or solvent.[3]
-
Gradual, steady deactivation over multiple cycles is more indicative of fouling, coking, or slow poisoning by reaction intermediates or products.[3][8]
-
Activity loss after high-temperature reactions suggests that thermal degradation or sintering may be the cause.[3]
Q4: What general strategies can I employ to prevent catalyst deactivation?
A4: Proactive measures can significantly extend catalyst lifetime:
-
Ensure High Purity of Reactants: Use high-purity reactants and solvents to avoid introducing catalyst poisons like sulfur compounds.[7]
-
Control Reaction Conditions: Operate at the lowest effective temperature to minimize sintering and coking.[9] Excessively high temperatures can accelerate the formation of carbonaceous deposits.[7]
-
Optimize Reactant Stoichiometry: In reductive aminations, using an excess of the amine can sometimes lead to side reactions, but controlling the stoichiometry is crucial to prevent byproduct formation that could foul the catalyst.[9]
-
Proper Catalyst Handling: Ensure the catalyst is handled under appropriate conditions (e.g., under an inert atmosphere for pyrophoric catalysts like Raney Nickel) to prevent premature deactivation.[2][7]
Troubleshooting Guides
Problem 1: Low or Stalled Reaction Conversion
Q: My reaction shows low conversion of the limiting reagent, or the reaction has stopped completely. What are the potential causes and solutions?
A: This issue can stem from several factors related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Recommended Solution |
| Inactive or Poisoned Catalyst | Ensure the catalyst has been properly activated and handled.[7] If poisoning is suspected, purify all reactants and solvents. For example, sulfur-containing compounds are known poisons for noble metal catalysts.[4] |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments. Refer to established protocols for typical catalyst-to-substrate ratios for similar reductive aminations. |
| Inappropriate Reaction Conditions | The reaction temperature may be too low for sufficient activity.[7] Gradually increase the temperature while monitoring for byproduct formation.[9] Also, ensure the hydrogen pressure (if applicable) is adequate. |
| Product Inhibition | The amine product can coordinate to the catalyst and inhibit its activity.[5][9] In some cases, adding a mild acid can form the amine salt, reducing its ability to poison the catalyst.[5] |
Problem 2: Gradual Loss of Activity Over Multiple Catalyst Recycles
Q: My catalyst performs well initially, but its activity decreases with each subsequent use. What is happening and how can I restore it?
A: This common problem usually points to fouling, coking, or the accumulation of strongly adsorbed species on the catalyst surface.
| Potential Cause | Recommended Solution |
| Fouling/Coking | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[3] Regeneration procedures may be necessary. For Pd/C, this can involve a solvent wash followed by calcination.[3] For Raney Nickel, treatment with an aqueous alkaline solution can be effective.[10] |
| Accumulation of Byproducts | Reaction byproducts may strongly adsorb to the catalyst surface. A thorough wash with a suitable solvent between cycles may help. In some cases, a mild acid or base wash is required. |
| Sintering | If reactions are run at high temperatures, gradual sintering can occur, leading to a decrease in active surface area.[3] Consider running subsequent reactions at lower temperatures or replacing the catalyst if activity cannot be restored. |
| Leaching of Active Metal | A small amount of the active metal may be lost in each cycle.[7] This loss is typically irreversible. If leaching is significant, consider a catalyst with a different support or modified surface chemistry. |
Illustrative Data on Catalyst Regeneration
The following table presents example data on the recovery of catalyst activity after regeneration. While not specific to this compound synthesis, it demonstrates the potential effectiveness of regeneration protocols.
| Catalyst | Deactivation Cause | Regeneration Method | Activity Recovery | Recyclability |
| Pd/C | Sulfur Poisoning | Oxidation in air (50-140°C) | Activity fully restored | >80 cycles[4] |
| Pd/C | Chloromethane Poisoning | Air flow treatment (250°C) | >80% of initial conversion recovered[11] | Activity decay was lower in the regenerated catalyst[11] |
| Raney Nickel | Fouling (in nitrile hydrogenation) | Treatment with NaOH solution | - | - |
| 5 wt.% Pd(OH)₂/C | Pore Blockage | Wash with Chloroform and Acetic Acid | High activity maintained | Recyclable at least 3 times with >70% yield[12] |
Problem 3: Sudden and Complete Loss of Catalyst Activity
Q: My catalyst, which was previously active, showed no activity in the latest experiment. What could be the cause?
A: A rapid and complete loss of activity strongly suggests severe catalyst poisoning.
Caption: Troubleshooting flowchart for diagnosing sudden catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via Reductive Amination
This protocol describes a representative synthesis using Pd/C as the catalyst.
-
Reactant Preparation: In a suitable pressure vessel, dissolve p-nitroaniline (1.0 eq) and benzaldehyde (1.0-1.2 eq) in a solvent such as ethanol or methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative to the limiting reagent).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50-500 psi).
-
Reaction: Stir the mixture vigorously at a set temperature (e.g., 25-80°C). Monitor the reaction progress by tracking hydrogen uptake or by analytical methods like TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Remove the Pd/C catalyst by filtration through a pad of celite.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Measuring Catalyst Activity
This protocol provides a method to quantify and compare the activity of fresh, used, and regenerated catalysts.
-
Standard Reaction Setup: Prepare identical reaction mixtures as described in Protocol 1 in several parallel reactor vessels.
-
Catalyst Loading: Add a precisely weighed amount of the catalyst to be tested (e.g., fresh, used, or regenerated) to each reactor.
-
Initiate Reaction: Start all reactions simultaneously under identical conditions (temperature, pressure, stirring speed).
-
Data Collection: Monitor the consumption of hydrogen gas over time using a pressure transducer. Alternatively, take small aliquots of the reaction mixture at regular intervals (e.g., every 15 minutes).
-
Analysis: Quench the reaction in the aliquots immediately and analyze them using GC or HPLC to determine the conversion of the starting material or the formation of the product.
-
Calculate Initial Rate: Plot the concentration of the product versus time. The initial slope of this curve is the initial reaction rate, which is a direct measure of the catalyst's activity. Compare the rates obtained from the different catalysts.
Protocol 3: Regeneration of a Deactivated Pd/C Catalyst
This protocol is based on general procedures for regenerating Pd/C catalysts deactivated by organic fouling or poisoning.[3][4][13]
-
Solvent Wash: After recovering the catalyst by filtration, wash it thoroughly with a solvent like ethanol or ethyl acetate to remove any physisorbed organic material.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove residual solvent.
-
Oxidative Treatment (for severe fouling/poisoning):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of an inert gas (e.g., nitrogen) to an intermediate temperature (e.g., 100-150°C).
-
Slowly introduce a stream of air or a diluted oxygen mixture (e.g., 5% O₂ in N₂).
-
Carefully ramp the temperature to 200-300°C and hold for 2-4 hours to combust organic residues. Caution: This process can be exothermic and must be controlled carefully.
-
-
Reduction (Re-activation): After the oxidative treatment, cool the catalyst under an inert atmosphere. The catalyst must be re-reduced before use, either by treating it with hydrogen gas in the reactor prior to the next reaction or by using a chemical reducing agent.
Protocol 4: Regeneration of a Deactivated Raney Nickel Catalyst
This protocol is based on standard procedures for regenerating Raney Nickel that has been deactivated by organic fouling.[10]
-
Solvent Wash: Wash the recovered catalyst thoroughly with a solvent like methanol or water to remove residual reactants and products.
-
Alkaline Treatment:
-
Prepare a dilute aqueous solution of sodium hydroxide (e.g., 1-5% NaOH).
-
Create a slurry of the deactivated catalyst in the NaOH solution.
-
Gently heat the slurry (e.g., 50-80°C) with stirring for 1-2 hours. This treatment helps to remove strongly adsorbed organic species.
-
-
Rinsing: Carefully decant the alkaline solution and wash the catalyst repeatedly with deionized water until the washings are neutral (check with pH paper).
-
Storage: Store the regenerated catalyst under water or a suitable solvent (like ethanol) to prevent it from becoming pyrophoric upon drying.[2]
Visualizations
Caption: Key mechanisms leading to catalyst deactivation.
Caption: The cyclical process of catalyst use, deactivation, and regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of N1-Benzylbenzene-1,4-diamine for Researchers and Drug Development Professionals
An objective analysis of prevalent synthetic methodologies for N1-Benzylbenzene-1,4-diamine, complete with experimental data, detailed protocols, and workflow visualizations to guide researchers in selecting the optimal synthesis strategy.
This compound is a valuable diamine intermediate in the synthesis of a variety of compounds, particularly in the fields of medicinal chemistry and materials science. Its structural motif is a key component in the development of new therapeutic agents and functional polymers. The efficient and selective synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a comparative overview of the most common methods for the synthesis of this compound, offering a detailed examination of their respective advantages and disadvantages, supported by experimental data and protocols.
Comparison of Synthesis Methods
The selection of a synthetic route to this compound is often dictated by factors such as desired yield, purity, scalability, and the availability of starting materials and reagents. Below is a summary of the key performance indicators for the most prevalent synthesis methods.
| Synthesis Method | Key Reactants | Typical Yield (%) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Direct N-Alkylation | p-Phenylenediamine, Benzyl Bromide | Moderate to High | 4 - 12 | Simple procedure, readily available starting materials. | Potential for over-alkylation (dibenzylation), use of a lachrymatory reagent (benzyl bromide). |
| Reductive Amination | p-Phenylenediamine, Benzaldehyde | High | 12 - 24 | High selectivity for mono-alkylation, avoids hazardous alkyl halides. | Longer reaction times, requires a reducing agent. |
| Buchwald-Hartwig Amination | p-Phenylenediamine, Benzyl Bromide/Chloride | High to Very High | 8 - 24 | High functional group tolerance, excellent yields and selectivity. | Requires a palladium catalyst and specialized ligands, which can be costly. |
| N-Alkylation with Benzyl Alcohol | p-Phenylenediamine, Benzyl Alcohol | Moderate to High | 24 | "Green" approach using a less hazardous alkylating agent, water is the primary byproduct. | Requires a catalyst (e.g., Ru or Mn-based), may require higher temperatures.[1] |
| Two-Step Nitro Reduction | 4-Nitroaniline, Benzyl Bromide | High (overall) | Multi-step | Good control over mono-alkylation, avoids over-alkylation of the diamine. | Longer overall synthesis time due to the two-step process. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation by researchers.
Method 1: Direct N-Alkylation with Benzyl Bromide
This method involves the direct reaction of p-phenylenediamine with benzyl bromide in the presence of a base to neutralize the hydrogen bromide formed during the reaction.
Procedure:
-
In a round-bottom flask, dissolve p-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Add a base, such as sodium bicarbonate or triethylamine (1.1 equivalents).
-
Slowly add benzyl bromide (1 equivalent) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Method 2: Reductive Amination with Benzaldehyde
Reductive amination offers a highly selective route to this compound by first forming an imine intermediate from p-phenylenediamine and benzaldehyde, which is then reduced in situ.
Procedure:
-
To a solution of p-phenylenediamine (1 equivalent) in methanol, add benzaldehyde (1 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base (imine).
-
Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride, in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with an organic solvent like dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography.
Method 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds and can be applied to the synthesis of this compound.[2]
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine p-phenylenediamine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add a strong base, such as sodium tert-butoxide (1.4 equivalents).
-
Add a dry, degassed solvent, such as toluene or dioxane.
-
Add benzyl bromide or benzyl chloride (1 equivalent) to the mixture.
-
Heat the reaction mixture to 80-110 °C and stir for the specified time, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, the reaction is quenched with water.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification is performed by column chromatography.
Method 4: Two-Step Synthesis via Nitro Reduction
This approach involves the N-benzylation of 4-nitroaniline followed by the reduction of the nitro group to an amine. This method provides excellent control for mono-benzylation. A similar procedure for a substituted analogue shows high yields for both steps.[3]
Step 1: Synthesis of N-Benzyl-4-nitroaniline
-
Dissolve 4-nitroaniline (1 equivalent) and a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add benzyl bromide (1.1 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-benzyl-4-nitroaniline, which can be purified by recrystallization or column chromatography.
Step 2: Reduction of N-Benzyl-4-nitroaniline
-
Dissolve the N-benzyl-4-nitroaniline from the previous step in a solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride.
-
If using catalytic hydrogenation, the mixture is stirred under a hydrogen atmosphere until the reaction is complete.
-
If using a chemical reductant like SnCl₂, the reaction is typically heated.
-
Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed.
-
The crude product is worked up by basifying the solution and extracting with an organic solvent.
-
The final product, this compound, is purified by column chromatography.
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthesis method.
References
A Comparative Guide to N1-Benzylbenzene-1,4-diamine and Other Diamine Monomers in Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of diamine monomers is a critical determinant of the final properties of aromatic polyamides (aramids), influencing their thermal stability, solubility, mechanical strength, and potential for biological activity. This guide provides an objective comparison of N1-Benzylbenzene-1,4-diamine against two widely used conventional diamine monomers: p-phenylenediamine (PPD) and 4,4'-oxydianiline (ODA). The information presented is supported by experimental data from scientific literature to aid in monomer selection for specific polymerization applications.
Performance Comparison in Polyamide Synthesis
The introduction of a benzyl group on one of the amine nitrogens in this compound significantly alters the polymer's properties compared to those derived from unsubstituted PPD and the more flexible ODA. The bulky benzyl group disrupts the close chain packing and hydrogen bonding that are characteristic of traditional aramids.
| Property | Polyamide from this compound | Polyamide from p-Phenylenediamine (PPD) | Polyamide from 4,4'-Oxydianiline (ODA) |
| Solubility | Generally soluble in organic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethylformamide (DMF).[1][2] | Generally insoluble or poorly soluble in organic solvents, often requiring the addition of salts like LiCl or CaCl2 for dissolution.[3] | Soluble in polar aprotic solvents like DMAc and NMP.[4] |
| Thermal Stability (TGA) | Good thermal stability, with decomposition temperatures typically above 400 °C. The N-phenyl substitution has a minor detrimental effect on thermal stability compared to unsubstituted aramids.[1][2] | Excellent thermal stability, with decomposition temperatures often exceeding 500 °C.[5] | High thermal stability, with decomposition temperatures generally above 450 °C.[4] |
| Glass Transition Temp (DSC) | Lower glass transition temperatures (Tg) in the range of 207-255 °C for N-phenylated aromatic polyamides, indicating increased chain flexibility.[2] | Very high Tg, often not observable before decomposition, reflecting a rigid polymer backbone.[6] | Tg typically in the range of 250-280 °C, depending on the diacid co-monomer.[4] |
| Mechanical Properties | Forms tough and flexible films with good tensile strength.[7] | Produces extremely high-strength and high-modulus fibers (e.g., Kevlar®).[8] | Yields strong and flexible films with good mechanical properties.[9] |
| Crystallinity (XRD) | Generally amorphous due to the disruption of chain packing by the benzyl group.[2] | Highly crystalline, which contributes to its high strength and insolubility.[8] | Can be amorphous or semi-crystalline depending on the diacid used and processing conditions.[4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polyamides are crucial for reproducible research.
Low-Temperature Solution Polycondensation
This is a common method for synthesizing aromatic polyamides.
Materials:
-
Aromatic diamine (this compound, PPD, or ODA)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous calcium chloride (CaCl2) or lithium chloride (LiCl) (optional, for enhancing solubility)
-
Pyridine (as an acid scavenger)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and, if necessary, the salt (e.g., CaCl2) in the anhydrous solvent (NMP or DMAc).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, and then at room temperature for several hours to complete the polymerization.[10]
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol.
-
Filter, wash the polymer thoroughly with methanol and water to remove unreacted monomers and salts, and then dry it in a vacuum oven.
Characterization Techniques
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers. Hexafluoroisopropanol (HFIP) is a common eluent for polyamides.[11][12]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers. A typical procedure involves heating the sample from room temperature to around 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). A common method involves heating the sample to a temperature above its expected transitions, cooling it rapidly, and then reheating at a controlled rate (e.g., 10 °C/min) to observe the thermal events.[1][13]
-
Mechanical Testing: To measure the tensile strength, modulus, and elongation at break of polymer films or fibers. This is typically performed using a universal testing machine according to ASTM standards such as ASTM D882 for thin films or ASTM D638 for plastics.[14][15][16][17]
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for Aromatic Polyamide Synthesis and Characterization.
Relevance for Drug Development Professionals: Sirtuin Inhibition
Beyond polymer science, N-substituted diamine scaffolds are of interest in drug discovery. This compound and related structures have been investigated as potential inhibitors of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[18] SIRT2 is implicated in various cellular processes, and its dysregulation is linked to neurodegenerative diseases and cancer.[19]
The inhibitory mechanism often involves the diamine derivative binding to the active site of the sirtuin enzyme, interfering with its deacetylation activity. This can occur through the formation of a stable complex with the enzyme and its cofactor, NAD+.[3]
Caption: Inhibition of SIRT2 Deacetylation by N-substituted Diamines.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchworks.creighton.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. scielo.br [scielo.br]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. ill.eu [ill.eu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 12. Gel permeation chromatography (room temperature) - Fraunhofer LBF [lbf.fraunhofer.de]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 14. zwickroell.com [zwickroell.com]
- 15. scribd.com [scribd.com]
- 16. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 17. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 18. N,N'-Bisbenzylidenebenzene-1,4-diamines and N,N'-Bisbenzylidenenaphthalene-1,4-diamines as Sirtuin Type 2 (SIRT2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential: A Comparative Study of N1-Benzylbenzene-1,4-diamine Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of antioxidant compounds is paramount in the quest for novel therapeutics to combat oxidative stress-related diseases. This guide provides a comparative analysis of the antioxidant properties of N1-Benzylbenzene-1,4-diamine analogs, drawing upon available experimental data to elucidate the impact of structural modifications on their radical scavenging capabilities.
Comparative Antioxidant Activity
The antioxidant potential of this compound and its analogs is typically evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the IC50 values for various N-substituted p-phenylenediamine analogs from different studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the relative trends observed within each study provide valuable information on structure-activity relationships.
| Compound | Assay | IC50 (µM) | Reference |
| N,N′-diphenyl-p-phenylenediamine (DPPD) | DPPH | Not explicitly stated as IC50, but shown to be a potent antioxidant. | Theoretical studies suggest high effectiveness.[1][2] |
| N-phenyl-N′-(1-phenylethyl)-p-phenylenediamine (SPPD) | DPPH | Not explicitly stated as IC50, but shown to be a potent antioxidant. | Theoretical studies suggest high effectiveness.[1][2] |
| N-(4-methylpentan-2-yl)-N′-phenyl-p-phenylenediamine (6PPD) | DPPH | Not explicitly stated as IC50, but shown to be a potent antioxidant. | Theoretical studies suggest high effectiveness.[1][2] |
| N-propan-2-yl-N′-phenyl-p-phenylenediamine (IPPD) | DPPH | Not explicitly stated as IC50, but shown to be a potent antioxidant. | Theoretical studies suggest high effectiveness.[1][2] |
| Ascorbic Acid (Standard) | DPPH | ~25-50 | Widely reported |
| Trolox (Standard) | ABTS | ~5-15 | Widely reported |
Note: The table highlights the antioxidant potential of various N,N'-disubstituted p-phenylenediamines. While specific IC50 values for a homologous series of this compound were not found, the data on related compounds indicate that substitution on the nitrogen atoms of the p-phenylenediamine core significantly influences antioxidant activity. Theoretical studies suggest that compounds like DPPD, SPPD, 6PPD, and IPPD are effective antioxidants.[1][2] The antioxidant activity is attributed to the ability of the amine groups to donate a hydrogen atom to stabilize free radicals. The nature of the substituent can affect this hydrogen-donating ability through electronic and steric effects.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant activity assessment, standardized experimental protocols are crucial. Below are detailed methodologies for the commonly employed DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: The this compound analogs and a standard antioxidant (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples and the standard. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced, leading to a decrease in color intensity.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: The this compound analogs and a standard antioxidant (e.g., Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the test sample.
Cellular Antioxidant Mechanism: The Nrf2-ARE Signaling Pathway
This compound analogs and other aromatic amine antioxidants are believed to exert their protective effects not only through direct radical scavenging but also by modulating cellular antioxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, upregulating their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
Below is a diagram illustrating the activation of the Nrf2-ARE signaling pathway.
This guide provides a foundational understanding of the antioxidant properties of this compound analogs. Further research involving the synthesis and systematic evaluation of a dedicated series of these compounds is necessary to establish more definitive structure-activity relationships and to fully unlock their therapeutic potential.
References
A Comparative Guide to Purity Validation of N1-Benzylbenzene-1,4-diamine by Differential Scanning Calorimetry (DSC)
For researchers, scientists, and drug development professionals, establishing the absolute purity of chemical entities like N1-Benzylbenzene-1,4-diamine is a cornerstone of quality control and reliable research. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for purity determination, supported by experimental protocols and comparative data. This compound is an organic intermediate with applications in materials science and medicinal chemistry, often synthesized via methods like the nucleophilic substitution reaction between p-phenylenediamine and benzyl bromide.[1][2] Potential impurities can include unreacted starting materials, over-alkylated byproducts, and oxidation products.[1][2]
Principle of Purity Determination by DSC
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. The method for purity determination is based on the thermodynamic principle of freezing-point depression, as described by the van't Hoff equation.[3][4] In essence, impurities present in a crystalline substance disrupt its crystal lattice, leading to a lower and broader melting range compared to the pure substance.[3] By analyzing the shape of the melting endotherm, the mole percentage of impurities can be accurately calculated, providing a measure of absolute purity without the need for impurity reference standards. This makes DSC a valuable tool for analyzing highly purified organic materials.[3][5]
Comparative Analysis of Purity Assessment Methods
While DSC is a powerful method for determining the absolute purity of crystalline solids, it is essential to understand its performance in comparison to other common chromatographic and spectroscopic techniques. Each method offers distinct advantages and is sensitive to different types of impurities.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Measures melting point depression based on the van't Hoff equation.[4] | Separation based on differential partitioning between stationary and mobile phases.[6] | Separation of volatile compounds based on partitioning in a gaseous mobile phase.[7] | Absolute quantification based on the ratio of integrated signals of the analyte and an internal standard.[7] |
| Purity Result (Hypothetical Sample A) | 99.85 mol% | 99.88% (Area) | 99.82% (Area) | 99.86% (mol/mol) |
| Purity Result (Hypothetical Sample B) | 98.90 mol% | 99.15% (Area) | 99.05% (Area) | 98.92% (mol/mol) |
| Primary Use | Absolute purity of high-purity crystalline solids. | Routine purity testing and impurity profiling. | Analysis of volatile impurities and byproducts. | Absolute quantification and structural confirmation. |
| Advantages | - Determines absolute molar purity.- No need for impurity standards.- Sensitive to structurally similar impurities.[8] | - High resolution and sensitivity.- Well-established and versatile.- Quantifies individual impurities with standards. | - Excellent for volatile/semi-volatile impurities.- Provides structural information (MS). | - Primary analytical method.- Highly accurate and precise.- No reference standard of the analyte needed. |
| Limitations | - Only for crystalline, thermally stable compounds.- Impurities must be soluble in the melt.[4]- Less effective for amorphous or low-purity samples. | - Requires reference standards for impurity identification and quantification.- Relative purity unless all impurities are accounted for. | - Not suitable for non-volatile or thermally labile compounds.- Potential for sample degradation at high temperatures. | - Lower sensitivity than chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap. |
Experimental Protocols
Detailed Protocol: Purity Determination by DSC
This protocol is based on the ASTM E928 standard for purity determination by DSC.[4]
-
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo, NETZSCH) equipped with a refrigerated cooling system.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
DSC Analysis Conditions:
-
Temperature Program:
-
Equilibrate the system at a temperature at least 20°C below the expected melting point of this compound (literature melting point ~30°C).[1][2]
-
Ramp the temperature at a slow, constant heating rate of 0.5 K/min through the melting transition.[4]
-
Continue heating to a temperature approximately 20°C above the completion of the melt.
-
-
Purge Gas: Nitrogen, at a flow rate of 50 mL/min.
-
-
Data Acquisition and Analysis:
-
Record the heat flow as a function of temperature.
-
Using the instrument's software, integrate the melting endotherm. The software will typically apply the van't Hoff equation to the partial area integration of the peak.
-
The analysis calculates the sample purity in mole percent by plotting the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F). The slope of this line is related to the impurity concentration.
-
Visualizing the Workflow
A clear workflow is essential for reproducible results. The following diagram illustrates the logical steps for DSC purity validation.
Caption: Workflow for DSC purity analysis of this compound.
Conclusion
Differential Scanning Calorimetry provides a reliable and efficient method for determining the absolute molar purity of this compound, particularly for highly pure, crystalline batches. Its key advantage lies in its ability to quantify the total level of soluble impurities without requiring their isolation or identification. For a comprehensive quality assessment, especially during drug development, it is best practice to use an orthogonal method like HPLC or qNMR. HPLC is invaluable for creating a detailed impurity profile, while qNMR offers a primary method for absolute quantification. The choice of technique should be guided by the specific analytical requirements, the nature of expected impurities, and the stage of research or development.
References
- 1. Buy this compound | 17272-83-2 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. tainstruments.com [tainstruments.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
A Spectroscopic Journey: Unraveling the Transformation of Precursors to N1-Benzylbenzene-1,4-diamine
A detailed comparative analysis of N1-Benzylbenzene-1,4-diamine and its precursors through key spectroscopic techniques, providing researchers and drug development professionals with essential data for characterization and synthesis monitoring.
This compound is a key intermediate in the synthesis of various organic compounds, finding applications in medicinal chemistry and materials science.[1] Its structural features, including primary and secondary amine functionalities and multiple aromatic rings, give rise to a unique spectroscopic signature. This guide provides a comprehensive spectroscopic comparison of this compound with its common precursors, offering a valuable resource for reaction monitoring and quality control. Two primary synthetic routes are considered: the direct benzylation of p-phenylenediamine and the benzylation of 4-nitroaniline followed by reduction.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. These values provide a quantitative basis for distinguishing between the starting materials, intermediates, and the final product.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -CH₂- | -NH₂ | -NH- |
| p-Phenylenediamine | 6.57 (s, 4H) | - | 3.33 (br s, 4H) | - |
| 4-Nitroaniline | 8.02 (d, 2H), 6.76 (d, 2H) | - | 5.97 (br s, 2H) | - |
| N-benzyl-4-nitroaniline | 6.70-8.10 (m, 9H) | 4.45 (d, 2H) | - | ~6.5 (br s, 1H) |
| This compound | 6.6-7.3 (m, 9H) | ~4.4 (s, 2H) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | -CH₂- |
| p-Phenylenediamine | 138.7, 116.8 | - |
| 4-Nitroaniline | 152.9, 140.0, 126.3, 113.1 | - |
| N-benzyl-4-nitroaniline | 152.7, 142.9, 137.5, 129.1, 128.3, 127.7, 126.4, 112.5 | 48.1 |
| This compound | 145.8, 139.6, 129.8, 128.6, 127.6, 127.2, 126.9, 113.2 | 48.8 |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C-N Stretch | C=C Aromatic Stretch | NO₂ Stretch |
| p-Phenylenediamine | 3498, 3450 | 1276 | 1502 | - |
| 4-Nitroaniline | 3540, 3434 | 1244-1283 | 1570 | 1506 (asymmetric), 1340 (symmetric) |
| N-benzyl-4-nitroaniline | ~3400 | ~1300 | ~1595, 1500 | ~1510 (asymmetric), ~1320 (symmetric) |
| This compound | 3350-3450 (primary), 3200-3300 (secondary) | 1200-1300 | 1500-1600 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| p-Phenylenediamine | 108 | 80, 54, 53 |
| 4-Nitroaniline | 138 | 108, 92, 80, 65 |
| N-benzyl-4-nitroaniline | 228 | 182, 106, 91, 77 |
| This compound | 198 | 107, 91 (base peak) |
Table 5: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Solvent | λmax |
| p-Phenylenediamine | Cyclohexane | 246, 315 |
| 4-Nitroaniline | Ethanol (95%) | 374 |
| N-benzyl-4-nitroaniline | Not specified | Not specified |
| This compound | Not specified | ~254, 280-320 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for the analysis of aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[2] Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For quantitative ¹H NMR, a sufficient relaxation delay (e.g., 60 seconds) is employed to ensure accurate integration.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra of solid samples are commonly obtained using the KBr pellet technique or Attenuated Total Reflectance (ATR).[3] For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. For ATR, the solid sample is placed directly on the crystal surface.[4] Spectra are typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). In EI-MS, the sample is bombarded with high-energy electrons, leading to fragmentation patterns that are useful for structural elucidation. ESI-MS is a softer ionization technique that often preserves the molecular ion.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent, such as ethanol, methanol, or cyclohexane, and placed in a quartz cuvette. The absorbance is measured over a wavelength range of approximately 200-800 nm.
Synthetic Pathways and Spectroscopic Transformation
The synthesis of this compound can be approached via two common routes, each with distinct spectroscopic changes that can be monitored to follow the reaction progress.
Caption: Synthetic routes to this compound.
Route 1: Direct Benzylation of p-Phenylenediamine
This one-step synthesis involves the reaction of p-phenylenediamine with benzyl bromide in the presence of a base. The progress of this reaction can be monitored by observing:
-
¹H NMR: The disappearance of the single aromatic proton signal of p-phenylenediamine at ~6.57 ppm and the appearance of a more complex multiplet pattern for the two different aromatic rings of the product. A new singlet for the benzylic protons will also appear around 4.4 ppm.
-
FTIR: The shift and change in the N-H stretching region from two distinct peaks for the primary amine in p-phenylenediamine to a broader set of bands corresponding to both primary and secondary amines in the product.
-
Mass Spec: The appearance of a molecular ion peak at m/z 198 for the product, replacing the m/z 108 peak of the starting material.
Route 2: Benzylation of 4-Nitroaniline and Subsequent Reduction
This two-step route first involves the benzylation of 4-nitroaniline, followed by the reduction of the nitro group.
-
Step 1: Benzylation of 4-Nitroaniline:
-
¹H NMR: The aromatic signals of 4-nitroaniline will be replaced by the more complex pattern of N-benzyl-4-nitroaniline. The appearance of the benzylic proton signal and the shift of the amine proton signal are key indicators.
-
FTIR: The characteristic strong stretching vibrations of the nitro group (around 1506 and 1340 cm⁻¹) will be present in both the starting material and the intermediate.
-
Mass Spec: A shift in the molecular ion peak from m/z 138 to m/z 228 confirms the addition of the benzyl group.
-
-
Step 2: Reduction of N-benzyl-4-nitroaniline:
-
FTIR: The most significant change is the disappearance of the strong nitro group absorptions and the appearance of N-H stretching bands for the newly formed primary amine.
-
¹H NMR: The aromatic protons in the nitro-substituted ring will experience a significant upfield shift upon conversion of the electron-withdrawing nitro group to an electron-donating amino group.
-
Mass Spec: The molecular ion peak will shift from m/z 228 to m/z 198, reflecting the reduction of the nitro group to an amine.
-
References
A Comparative Guide to Aromatic Polyamide-Based Polymers and Commercial Alternatives for Drug Delivery Applications
A Note on N1-Benzylbenzene-1,4-diamine-based Polymers: An extensive review of current scientific literature reveals a notable scarcity of published data specifically detailing the performance of polymers derived from this compound for drug delivery or other biomedical applications. Therefore, a direct comparison with commercial alternatives is not feasible at this time. This guide will instead provide a comparative overview of the broader class of aromatic polyamides, to which this compound-based polymers would belong, against established commercial polymers used in drug delivery. This information is intended to serve as a valuable benchmark for researchers and scientists interested in exploring novel aromatic polyamides.
Aromatic polyamides, known for their exceptional thermal and mechanical stability, present an interesting platform for developing robust drug delivery systems.[1] Their rigid structures can be tailored to control drug release and protect encapsulated therapeutics.[2] This guide compares the projected attributes of such aromatic polyamides with three widely used commercial polymers: Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Polyethyleneimine (PEI).
Performance Comparison of Polymer Classes
The following tables summarize key performance indicators for these polymer classes in drug delivery applications. The data for aromatic polyamides is generalized from literature on various functional aromatic polyamides, while the data for PLGA, PCL, and PEI is derived from numerous studies on their use as drug carriers.
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer Class | Drug Type | Drug Loading (%) | Encapsulation Efficiency (%) | References |
| Aromatic Polyamides | Small Molecules | Not Reported | Not Reported | [2] |
| PLGA | Hydrophilic | 2.6 - 19.2 | 60 - 85 (single emulsion) | [3][4] |
| Hydrophobic | ~40 | 70 - 95 (double emulsion) | [4] | |
| Capecitabine | 16.98 | 88.4 | [5] | |
| PCL | Bevacizumab | Not specified | 97.7 (released) | [6] |
| Meloxicam | 30 | Not specified | [7] | |
| PEI | Methotrexate | 13.2 | 86.8 | [8] |
Table 2: In Vitro Drug Release Kinetics
| Polymer Class | Drug | Release Profile | Release Duration | References |
| Aromatic Polyamides | General | Sustained release | Weeks to months | [9] |
| PLGA | Capecitabine | Biphasic (initial burst then sustained) | 5 days | [5] |
| Bupivacaine | Linear | 14 days | [10] | |
| PCL | Bevacizumab | First-order kinetics | >6 months | [6][11] |
| Metformin | First-order kinetics | Not specified | [12] | |
| PEI | Methotrexate | Redox-responsive (75% in 48h) | 48 hours | [8] |
Table 3: Cytotoxicity Data
| Polymer | Cell Line | IC50 (µg/mL) | Assay | References |
| PEI (branched, 25 kDa) | A431 | 37 | MTT | |
| PEI (linear, 25 kDa) | A431 | 74 | MTT | |
| PEI (branched, 800 Da) | HeLa | 2.42 (after 72h) | MTT | [13] |
| PEI (branched, 25 kDa) | HeLa | 2.92 (after 72h) | MTT | [13] |
| PEI (linear, 20 kDa) | Vero | 6.89 (after 72h) | MTT | [13] |
| PLGA | Various | Generally low cytotoxicity | Various | [14] |
| PCL | Various | Generally low cytotoxicity | Various | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are standard protocols for key experiments in the evaluation of polymer-based drug delivery systems.
Synthesis of Aromatic Polyamides
A common method for synthesizing aromatic polyamides is the low-temperature solution polycondensation of an aromatic diamine with a diacid chloride.[8][15]
-
Materials: Aromatic diamine (e.g., this compound), aromatic diacid chloride (e.g., terephthaloyl chloride), N-methyl-2-pyrrolidone (NMP), calcium chloride (CaCl2), pyridine.
-
Procedure:
-
In a nitrogen-purged flask, dissolve the aromatic diamine and CaCl2 in NMP.
-
Cool the solution to 0°C.
-
Add a stoichiometric amount of the diacid chloride to the cooled and stirred solution.
-
Allow the reaction to proceed at a low temperature (e.g., 5°C) for 1 hour, then at room temperature for 12 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter, wash with hot water and methanol, and dry the polymer under vacuum.
-
Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines the indirect method for quantifying the amount of drug encapsulated within nanoparticles.[16][17]
-
Procedure:
-
Prepare drug-loaded nanoparticles and separate them from the aqueous suspension by ultracentrifugation.
-
Carefully collect the supernatant, which contains the non-encapsulated drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve of the drug.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Total amount of drug - Amount of free drug) / Weight of nanoparticles x 100
-
EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug x 100
-
In Vitro Drug Release Study
The sample and separate method is commonly used to evaluate the in vitro release kinetics of a drug from a nanoparticle formulation.[18][19]
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a vessel of a USP dissolution apparatus (e.g., paddle apparatus).
-
Maintain the temperature at 37°C and stir at a constant speed.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Separate the released drug from the nanoparticles in the sample, for example, by centrifugal ultrafiltration.[18]
-
Quantify the amount of drug in the filtrate using an appropriate analytical technique (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of materials.[20][21]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to various concentrations of the polymer nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium containing the nanoparticles and add MTT reagent to each well.
-
Incubate for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT reagent and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
-
Visualizations
Conceptual Workflow for Polymer Synthesis and Evaluation
The following diagram illustrates a conceptual workflow for the synthesis of a novel aromatic polyamide, its formulation into drug-loaded nanoparticles, and subsequent characterization and performance evaluation.
Caption: Conceptual workflow for the development and evaluation of novel aromatic polyamide-based drug delivery systems.
Receptor-Mediated Endocytosis and Endosomal Escape Pathway
For effective intracellular drug delivery, polymeric nanoparticles often need to be internalized by cells and then escape from endosomes to release their therapeutic payload into the cytoplasm. The diagram below illustrates this crucial pathway.[10][][23]
Caption: Pathway of receptor-mediated endocytosis and endosomal escape for polymeric drug carriers.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Impact of Drug Load on Release Kinetics of a Meloxicam PCL Matrix [digimsolution.com]
- 8. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mcgill.ca [mcgill.ca]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of N1-Benzylbenzene-1,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of N1-Benzylbenzene-1,4-diamine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. Understanding the chemical, thermal, and metabolic stability of these derivatives is crucial for their development as therapeutic agents and advanced materials. This document summarizes key stability data, outlines detailed experimental protocols for stability assessment, and visualizes relevant biological pathways.
Comparative Stability Analysis
The stability of this compound derivatives is influenced by the nature and position of substituents on the aromatic rings. The following tables provide a comparative overview of their thermal, chemical, and metabolic stability based on available data for the parent compound and structurally related analogues.
Thermal and Chemical Stability
The robust aromatic framework of this compound contributes to its significant thermal stability.[1] However, the presence of amino groups also makes these compounds susceptible to oxidative and hydrolytic degradation. The antioxidant properties of substituted p-phenylenediamines are well-documented, with their stability being inversely related to their antioxidant effectiveness.[2]
| Derivative/Analogue | Stability Parameter | Value/Observation | Analytical Method |
| This compound | Onset of Thermal Decomposition | Approx. 200°C (under inert atmosphere) | Thermogravimetric Analysis (TGA) |
| N-phenyl-N'-(α-methylbenzyl)-p-phenylenediamine (SPPD) | Susceptibility to Radical Formation (Oxidative Stability) | Highest | Theoretical Calculation (PM3 method) |
| N-benzyl-N'-phenyl-p-phenylenediamine (MBPPDH) | Susceptibility to Radical Formation (Oxidative Stability) | High | Theoretical Calculation (PM3 method) |
| N-phenyl-N'-dimethyl-butyl-p-phenylenediamine (6PPD) | Susceptibility to Radical Formation (Oxidative Stability) | Moderate | Theoretical Calculation (PM3 method) |
| N-phenyl-N'-isopropyl-p-phenylenediamine (IPPD) | Susceptibility to Radical Formation (Oxidative Stability) | Low | Theoretical Calculation (PM3 method) |
| N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylene-diamine (CPPD) | Susceptibility to Radical Formation (Oxidative Stability) | Lowest | Theoretical Calculation (PM3 method) |
| N,N′-diphenyl-p-phenylenediamine (DPPD) | Hydrolysis Half-life (t½) | 1087 hours | HPLC |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Hydrolysis Half-life (t½) | 6.9 - 10 hours | HPLC |
Note: Data for substituted p-phenylenediamines are included as representative examples to illustrate the impact of N-substituents on oxidative and hydrolytic stability.
Metabolic Stability
The metabolic stability of this compound derivatives is a critical factor in their potential as therapeutic agents. In vitro assays using liver microsomes are commonly employed to assess this parameter. The primary metabolic pathways for related N-benzyl aniline structures involve de-benzylation and de-alkylation.
| Derivative/Analogue | Species | In Vitro Half-life (t½) | Analytical Method |
| N-Benzyl-2-phenylpyrimidin-4-amine derivative (Compound 70) | Human Liver Microsomes | 26 min | LC-MS/MS |
| Rat Liver Microsomes | 15 min | LC-MS/MS | |
| Mouse Liver Microsomes | 15 min | LC-MS/MS |
Note: The data for the N-Benzyl-2-phenylpyrimidin-4-amine derivative is presented as a relevant example due to the presence of the N-benzyl moiety and the availability of comparative metabolic stability data.[3] The primary metabolites identified were from the oxidative removal of the N-benzyl group and hydroxylation.[3]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment and comparison of the stability of this compound derivatives.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve the test compound in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL. Add an equal volume of 1N HCl or 1N NaOH.
-
Conditions: Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at various time points.
-
Analysis: Neutralize the samples and analyze by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect degradation products.
2. Oxidative Degradation:
-
Procedure: Dissolve the test compound in a suitable solvent to a concentration of approximately 1 mg/mL. Add an equal volume of a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Conditions: Incubate the solution at room temperature for a defined period, with protection from light.
-
Analysis: Analyze the samples by HPLC to determine the extent of degradation.
3. Thermal Degradation:
-
Procedure: Place the solid compound in a controlled temperature chamber.
-
Conditions: Expose the sample to dry heat at a temperature below its melting point (e.g., 105°C) for a specified duration.
-
Analysis: Dissolve the stressed sample and analyze by HPLC. For a more detailed profile, perform Thermogravimetric Analysis (TGA) by heating the sample at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) and monitoring mass loss as a function of temperature.
4. Photostability:
-
Procedure: Expose the solid compound or its solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Conditions: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze the samples by HPLC to quantify any degradation.
Metabolic Stability Assay (In Vitro)
This assay determines the rate of metabolism of a compound by liver enzymes.
1. Incubation with Liver Microsomes:
-
Materials: Test compound, liver microsomes (human, rat, or mouse), NADPH regenerating system (to initiate the metabolic reaction), and a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Procedure: Pre-incubate the test compound with liver microsomes in the buffer at 37°C. Initiate the reaction by adding the NADPH regenerating system.
-
Conditions: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The half-life (t½) is calculated from the rate of disappearance of the compound.
Signaling Pathway and Experimental Workflow Visualization
This compound derivatives have been identified as potential inhibitors of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase.[4] SIRT2 is involved in various cellular processes, and its inhibition can impact downstream signaling pathways such as the MEK/ERK and cGAS-STING pathways.[5][6][7][8]
The following diagram illustrates a general workflow for assessing the stability of this compound derivatives.
References
- 1. plos.figshare.com [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N'-Bisbenzylidenebenzene-1,4-diamines and N,N'-Bisbenzylidenenaphthalene-1,4-diamines as Sirtuin Type 2 (SIRT2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT2 suppresses aging-associated cGAS activation and protects aged mice from severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT2 negatively regulates the cGAS-STING pathway by deacetylating G3BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT2 negatively regulates the cGAS‐STING pathway by deacetylating G3BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin 2 promotes cell stemness and MEK/ERK signaling pathway while reduces chemosensitivity in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electronic Properties of N1-Benzylbenzene-1,4-diamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of N1-Benzylbenzene-1,4-diamine and its ortho and meta isomers. The position of the amino groups on the benzene ring significantly influences the electronic structure and, consequently, the material's properties. This analysis is critical for applications in organic electronics, materials science, and medicinal chemistry where precise control of electronic characteristics is paramount.
While direct, comprehensive experimental comparisons of these specific isomers are not extensively documented in publicly available literature, this guide synthesizes information from studies on related aromatic diamine compounds and provides a framework for their characterization. The data presented is based on established principles of physical organic chemistry and standard experimental techniques.
Comparative Electronic Properties
The electronic properties of the N1-benzylbenzene-diamine isomers are primarily dictated by the position of the two amino groups on the benzene ring (ortho, meta, or para). This positioning affects the degree of electron delocalization and the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
| Property | N1-Benzylbenzene-1,2-diamine (ortho) | N1-Benzylbenzene-1,3-diamine (meta) | This compound (para) |
| HOMO Energy Level | Expected to be relatively high due to steric hindrance between the adjacent amino and benzylamino groups, which can disrupt coplanarity and reduce delocalization. | Expected to have an intermediate HOMO energy level. The meta-positioning allows for less direct conjugation compared to the para isomer. | Expected to have the highest HOMO energy level due to the effective end-to-end conjugation of the electron-donating amino and benzylamino groups across the benzene ring. |
| LUMO Energy Level | The LUMO level is less affected by the substituent position but will be influenced by the overall electron density. | The LUMO level will be at an intermediate energy. | The LUMO level is expected to be the lowest among the isomers, contributing to a smaller energy gap. |
| HOMO-LUMO Gap (Eg) | Expected to have the largest energy gap. | Expected to have an intermediate energy gap. | Expected to have the smallest energy gap, leading to easier electronic excitation. |
| Ionization Potential | Expected to be the highest. | Expected to be intermediate. | Expected to be the lowest, indicating it is the easiest to oxidize. |
| Electron Affinity | Expected to be the lowest. | Expected to be intermediate. | Expected to be the highest. |
| Conductivity | Expected to have the lowest conductivity in its oxidized (doped) state. | Expected to have intermediate conductivity. | Expected to have the highest conductivity in its oxidized state due to greater charge delocalization. |
Experimental Protocols
To empirically determine and compare the electronic properties of these isomers, a series of standardized experimental procedures should be followed.
Synthesis and Purification
Objective: To synthesize and purify the ortho, meta, and para isomers of this compound.
Methodology: A common method is the reductive amination of the corresponding nitroaniline isomer with benzaldehyde, followed by reduction of the nitro group.
-
Schiff Base Formation: React the appropriate nitroaniline isomer (2-nitroaniline, 3-nitroaniline, or 4-nitroaniline) with benzaldehyde in a suitable solvent (e.g., ethanol or methanol) with an acid catalyst (e.g., acetic acid). The reaction is typically refluxed for several hours to form the corresponding N-benzylidene nitroaniline.
-
Reduction of the Imine: The resulting Schiff base is then reduced to the secondary amine using a reducing agent such as sodium borohydride (NaBH4).
-
Reduction of the Nitro Group: The nitro group of the N-benzyl-nitroaniline is reduced to an amino group. A common method is catalytic hydrogenation using H2 gas and a palladium on carbon (Pd/C) catalyst, or by using a reducing agent like tin(II) chloride (SnCl2) in acidic medium.
-
Purification: The final product is purified by column chromatography or recrystallization to achieve high purity, which is crucial for accurate electronic property measurements. The purity and identity of the compounds should be confirmed by NMR spectroscopy and mass spectrometry.
Electrochemical Characterization (Cyclic Voltammetry)
Objective: To determine the HOMO and LUMO energy levels and the electrochemical band gap.
Methodology:
-
Sample Preparation: Prepare a solution of the isomer in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential. The oxidation potential (Eox) and reduction potential (Ered) are determined from the resulting plot.
-
Energy Level Calculation: The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, relative to the Fc/Fc+ redox couple, which has a known absolute energy level of -4.8 eV with respect to the vacuum level.
-
HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]
-
Spectroscopic Characterization (UV-Visible Spectroscopy)
Objective: To determine the optical band gap.
Methodology:
-
Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).
-
Measurement: Record the UV-Vis absorption spectrum.
-
Band Gap Calculation: The optical band gap (Eg) can be estimated from the onset of the lowest energy (longest wavelength, λonset) absorption peak using the equation:
-
Eg (eV) = 1240 / λonset (nm)
-
Visualizations
Experimental Workflow for Electronic Property Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of the electronic properties of the N1-Benzylbenzene-diamine isomers.
Caption: Workflow for synthesis and electronic characterization of diamine isomers.
This comprehensive approach allows for a systematic and robust comparison of the electronic properties of this compound isomers, providing valuable insights for their potential applications.
Efficacy of N1-Benzylbenzene-1,4-diamine as a curing agent versus other amines
An Objective Comparison of N1-Benzylbenzene-1,4-diamine and Other Amine Curing Agents for Epoxy Resins
Introduction
Epoxy resins are a critical class of thermosetting polymers utilized in a vast array of high-performance applications, including adhesives, coatings, and composites. The final properties of a cured epoxy system are largely dictated by the choice of curing agent, also known as a hardener. Amine-based curing agents are the most diverse and widely used, offering a broad spectrum of performance characteristics.[1] Aromatic amines, in particular, are known for imparting excellent thermal stability, chemical resistance, and mechanical properties to the cured epoxy network.[2][3][4]
This guide provides a comparative analysis of this compound as a potential curing agent against other commonly used aromatic and aliphatic amines. Due to the limited direct experimental data on this compound in epoxy curing applications, its performance is inferred based on established structure-property relationships within the aromatic amine family. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the formulation and performance of epoxy systems.
Chemical Structures and Inferred Reactivity
The chemical structure of the amine curing agent plays a pivotal role in determining the processing characteristics and final properties of the epoxy network.[2][5] this compound is a monosubstituted p-phenylenediamine. The presence of a benzyl group on one of the amine nitrogens introduces steric hindrance, which is expected to reduce its reactivity compared to unsubstituted aromatic diamines like p-phenylenediamine (p-PDA) or m-phenylenediamine (m-PDA). However, it is anticipated to have higher reactivity than aromatic amines with strong electron-withdrawing groups. The lone primary amine group is expected to be the primary site of reaction with the epoxy resin.
Alternative Amine Curing Agents for Comparison:
-
Aromatic Amines:
-
m-Phenylenediamine (m-PDA): A widely used aromatic amine known for providing good thermal and chemical resistance.
-
4,4'-Diaminodiphenylmethane (DDM): A solid aromatic amine that offers excellent mechanical properties and a high glass transition temperature (Tg).
-
4,4'-Diaminodiphenyl sulfone (DDS): Known for its ability to produce cured epoxies with very high glass transition temperatures and excellent thermal stability.[6]
-
-
Aliphatic Amines:
Comparative Performance Data
The following tables summarize the typical performance characteristics of various amine curing agents. The data for this compound is estimated based on structure-property relationships observed in other aromatic amines.
Table 1: Curing and Thermal Properties of Amine Curing Agents
| Curing Agent | Type | Typical Curing Schedule | Glass Transition Temperature (Tg) | Heat Deflection Temperature (HDT) |
| This compound | Aromatic (Substituted) | Elevated Temperature (Estimated) | Moderate to High (Estimated) | Moderate to High (Estimated) |
| m-Phenylenediamine (m-PDA) | Aromatic | Elevated Temperature | 150 - 170 °C | 140 - 160 °C |
| 4,4'-Diaminodiphenylmethane (DDM) | Aromatic | Elevated Temperature | 180 - 200 °C | 170 - 190 °C |
| 4,4'-Diaminodiphenyl sulfone (DDS) | Aromatic | High Temperature | > 200 °C[1] | > 190 °C |
| Isophorone diamine (IPDA) | Cycloaliphatic | Room Temp. / Post-cure | 140 - 160 °C | 130 - 150 °C |
| Triethylenetetramine (TETA) | Aliphatic | Room Temperature | 80 - 100 °C | 70 - 90 °C |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Curing Agent | Tensile Strength | Flexural Strength | Elongation at Break | Hardness (Shore D) |
| This compound | High (Estimated) | High (Estimated) | Low (Estimated) | High (Estimated) |
| m-Phenylenediamine (m-PDA) | 70 - 90 MPa | 110 - 130 MPa | 2 - 4% | 85 - 90 |
| 4,4'-Diaminodiphenylmethane (DDM) | 80 - 100 MPa | 120 - 150 MPa | 3 - 5% | 88 - 92 |
| 4,4'-Diaminodiphenyl sulfone (DDS) | 75 - 95 MPa | 115 - 140 MPa | 2 - 4% | 90 - 95 |
| Isophorone diamine (IPDA) | 60 - 80 MPa | 100 - 120 MPa | 4 - 6% | 82 - 88 |
| Triethylenetetramine (TETA) | 50 - 70 MPa | 90 - 110 MPa | 5 - 8% | 80 - 85 |
Experimental Protocols
To obtain the comparative data presented, a series of standardized tests would be required. The following are detailed methodologies for key experiments based on ASTM standards and common industry practices.
Determination of Curing Characteristics (Differential Scanning Calorimetry - DSC)
-
Objective: To determine the curing profile, including onset temperature, peak exothermic temperature, and total heat of reaction.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure (based on ASTM D3418): [9]
-
A small, accurately weighed sample (5-10 mg) of the uncured epoxy/amine mixture is placed in an aluminum DSC pan.
-
The pan is sealed and placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).
-
The heat flow to or from the sample is recorded as a function of temperature.
-
The resulting thermogram is analyzed to determine the onset of the curing exotherm, the peak temperature, and the total enthalpy of the reaction.
-
Glass Transition Temperature (Tg) Determination
-
Objective: To measure the temperature at which the cured epoxy transitions from a rigid, glassy state to a more rubbery state.
-
Apparatus: Differential Scanning Calorimeter (DSC) or Dynamic Mechanical Analyzer (DMA).
-
Procedure (DSC, based on ASTM D3418):
-
A cured sample of the epoxy/amine system is subjected to a controlled heating ramp in the DSC.
-
The change in the heat capacity of the material is observed as a step change in the baseline of the DSC thermogram.
-
The midpoint of this transition is reported as the glass transition temperature (Tg).
-
Mechanical Properties Testing
-
Objective: To determine the tensile and flexural properties of the cured epoxy.
-
Apparatus: Universal Testing Machine.
-
Procedure:
-
Tensile Testing (based on ASTM D638):
-
Dog-bone shaped specimens of the cured epoxy are prepared.
-
The specimens are placed in the grips of the universal testing machine.
-
A tensile load is applied at a constant rate of crosshead displacement until the specimen fails.
-
The load and displacement are recorded to calculate tensile strength, modulus, and elongation at break.
-
-
Flexural Testing (based on ASTM D790):
-
Rectangular bar specimens of the cured epoxy are prepared.
-
The specimen is placed on two supports, and a load is applied to the center.
-
The load is increased at a constant rate until the specimen fractures or reaches a specified deflection.
-
The load-deflection data is used to calculate flexural strength and modulus.
-
-
Hardness Testing
-
Objective: To measure the surface hardness of the cured epoxy.
-
Apparatus: Durometer (Shore D scale).
-
Procedure (based on ASTM D2240):
-
A flat, smooth sample of the cured epoxy is placed on a hard, flat surface.
-
The indenter of the durometer is pressed firmly and quickly onto the surface of the sample.
-
The hardness reading is taken immediately after the indenter makes full contact.
-
Multiple readings are taken at different locations on the sample and averaged.
-
Visualizations
Epoxy-Amine Curing Reaction Pathway
Caption: General reaction pathway for epoxy resin curing with an amine agent.
Experimental Workflow for Curing Agent Evaluation
Caption: Workflow for the evaluation of epoxy curing agent performance.
Conclusion
References
- 1. pcimag.com [pcimag.com]
- 2. mdpi.com [mdpi.com]
- 3. threebond.co.jp [threebond.co.jp]
- 4. Understanding the Essential Role of Aromatic Amine Hardeners in Epoxy Adhesives_HAN EPOXY [hanepoxy.com]
- 5. Effect of Aromatic Amine Structure as a Curing Agent on Molecular Packing and Mechanical Properties of Cured Epoxy Resin [jips.ippi.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Epoxy Curatives - Dytek [dytek.invista.com]
- 8. nadkarnispc.com [nadkarnispc.com]
- 9. epotek.com [epotek.com]
A DFT-Informed Comparison of the Reactivity of N1-Benzylbenzene-1,4-diamine and Aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of N1-Benzylbenzene-1,4-diamine and aniline, drawing upon Density Functional Theory (DFT) data and established principles of organic chemistry. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, materials science, and drug development, where precise control of chemical transformations is paramount.
Executive Summary
Theoretical Reactivity Analysis: A DFT Perspective
Density Functional Theory is a powerful computational tool for predicting molecular properties and reactivity. Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, provide valuable insights into the kinetic stability and chemical reactivity of a molecule. A higher HOMO energy indicates a greater propensity to donate electrons (increased nucleophilicity), while a smaller HOMO-LUMO gap suggests higher polarizability and greater reactivity.
Quantitative Data for Aniline
The following table summarizes key DFT-calculated reactivity descriptors for aniline. These values serve as a baseline for our comparative analysis.
| Parameter | Value | Computational Level | Reference |
| HOMO Energy | -5.77 eV | B3LYP/6-311+G(d,p) | --INVALID-LINK-- |
| LUMO Energy | 0.95 eV | B3LYP/6-311+G(d,p) | --INVALID-LINK-- |
| HOMO-LUMO Gap | 6.72 eV | B3LYP/6-311+G(d,p) | Calculated from HOMO and LUMO energies |
Qualitative Analysis of this compound Reactivity
While a direct, computationally equivalent DFT study on this compound was not identified, we can infer its reactivity based on the substituent effects:
-
p-Amino Group: The presence of a second amino group in the para position to the first will significantly increase the electron-donating capacity of the system. This will raise the HOMO energy and decrease the HOMO-LUMO gap, making the aromatic ring much more activated towards electrophilic attack than aniline.
-
N-Benzyl Group: The benzyl group is generally considered to be weakly electron-donating or neutral. Its primary influence will be steric. The bulky benzyl group will hinder reactions at the N1-nitrogen and may influence the regioselectivity of reactions on the aromatic ring.
Based on these factors, this compound is expected to have a higher HOMO energy and a smaller HOMO-LUMO gap compared to aniline, indicating greater nucleophilicity and overall reactivity.
Experimental Reactivity and Protocols
The increased electron density in this compound suggests that it will undergo electrophilic aromatic substitution reactions more readily than aniline. Conversely, the nucleophilicity of the amino groups makes it a potent reactant in nucleophilic substitution and condensation reactions.
Experimental Workflow: General Considerations
Safety Operating Guide
Proper Disposal of N1-Benzylbenzene-1,4-diamine: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
This guide provides essential safety and logistical information for the proper disposal of N1-Benzylbenzene-1,4-diamine (CAS No. 17272-83-2), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Hazard and Safety Data Summary
This compound is classified as harmful if swallowed.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. Disposal should be conducted in accordance with local, state, and federal regulations.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement (Disposal) |
| Harmful if swallowed | GHS07: Harmful/Irritant | H302: Harmful if swallowed[1] | P501: Dispose of contents/container to hazardous waste disposal[1] |
Experimental Protocols for Disposal
The following protocols outline the step-by-step procedures for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
-
General Hygiene: Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.
2. Spill Management:
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For solid material, carefully sweep or scoop up the material, avoiding dust generation.
-
Collect: Place the spilled material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials for disposal as hazardous waste.
3. Waste Disposal Procedure:
Chemical waste must be disposed of in accordance with all applicable regulations.
-
Containerization:
-
Place waste this compound in a clearly labeled, sealed, and appropriate container for chemical waste.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Labeling:
-
The waste container must be labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Harmful"), and the accumulation start date.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Protocol for N1-Benzylbenzene-1,4-diamine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical operational and safety guidance for the handling and disposal of N1-Benzylbenzene-1,4-diamine (CAS No. 17272-83-2). Given the limited availability of a specific Safety Data Sheet (SDS), this protocol synthesizes information from structurally similar aromatic amines to ensure a high level of safety. Adherence to these procedures is mandatory to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Exposure Limits
This compound is an aromatic amine that should be handled as a hazardous substance. Based on data for analogous compounds, it is classified as harmful if swallowed and may cause serious eye and skin irritation.[1] Dust from the compound can be irritating to the respiratory tract.[1]
Quantitative Hazard and Physical Data Summary
The following tables summarize key hazard classifications and physical properties.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Eye Irritation | May cause serious eye irritation or damage.[1] |
| Skin Irritation | May cause skin irritation.[1] |
| Respiratory Irritation | Dust may be irritating to the respiratory tract.[1] |
| Physical and Chemical Properties | Value |
| Appearance | White crystalline solid.[1] |
| Molecular Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.26 g/mol |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and dimethylformamide.[1] |
Occupational Exposure Limits (OELs)
No specific OEL has been established for this compound. Therefore, the stringent limits for the related compound p-Phenylenediamine should be adopted as a conservative measure.
| Substance | Agency | TWA (8-hour) | STEL (15-minute) |
| p-Phenylenediamine | OSHA | 0.1 mg/m³ | - |
| (CAS: 106-50-3) | NIOSH | 0.1 mg/m³ | - |
| ACGIH | 0.1 mg/m³[2] | - |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.
| Protection Level | Equipment | Purpose and Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All weighing and handling of the solid compound must be performed within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during vigorous reactions.[3] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloving Recommended) | To prevent skin contact. Suitable materials include Nitrile, Neoprene, PVC, or Butyl rubber.[4] Change gloves frequently and immediately if contaminated. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient. An air-purifying respirator with organic vapor cartridges is recommended.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for both safety and experimental integrity.
Experimental Protocol: Safe Handling of this compound
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.[7]
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Weighing: When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[7]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.
-
-
Post-Handling Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol) followed by a cleaning agent.
-
Properly dispose of all contaminated consumables as outlined in the disposal plan.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
-
Disposal Plan
Improper disposal of this compound can lead to environmental contamination.[8] A licensed professional waste disposal service must be used for its disposal.[9]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container designated for organic waste.
-
Do not mix with incompatible waste streams.[10]
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidants and acids.[1]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste in accordance with all local, state, and federal regulations.[10]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a structured and immediate response is critical. The following workflow outlines the necessary steps.
Caption: Chemical Spill Response Workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. nj.gov [nj.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Amines | RPS [rpsgroup.com]
- 5. jk-sci.com [jk-sci.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. scribd.com [scribd.com]
- 8. Aromatic Amine Exposure → Term [fashion.sustainability-directory.com]
- 9. skcinc.com [skcinc.com]
- 10. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
